Empagliflozin-d4
Description
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Properties
Molecular Formula |
C23H27ClO7 |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1/i1D,2D,4D,5D |
InChI Key |
OBWASQILIWPZMG-CPTKLOLCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)[2H])[2H])O[C@H]4CCOC4)[2H] |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
What is Empagliflozin-d4 and its chemical properties
An In-depth Technical Guide to Empagliflozin-d4
Introduction
This compound is the deuterated analogue of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter-2 (SGLT2).[1][2] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Empagliflozin in biological matrices using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its physical and chemical properties are nearly identical to Empagliflozin, but its increased mass allows for clear differentiation in mass spectrometric analysis.
Empagliflozin itself is a medication used for the management of type 2 diabetes mellitus.[3] It lowers blood glucose levels by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine. This mechanism is independent of insulin action.
Chemical Properties
The fundamental chemical properties of this compound are summarized below. These properties are critical for its use as an analytical standard, influencing its solubility, stability, and spectrometric behavior.
| Property | Value | References |
| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Molecular Formula | C₂₃H₂₃D₄ClO₇ | |
| Molecular Weight | 454.9 g/mol | |
| Monoisotopic Mass | 454.1696379 Da | |
| CAS Number | 2749293-95-4 | |
| Purity | ≥99% deuterated forms (d₁-d₄) | |
| Physical Form | Solid | |
| Solubility | DMSO: 50 mg/mL (109.91 mM) | |
| Storage Conditions | Store at -20°C |
Mechanism of Action: SGLT2 Inhibition
The therapeutic action of Empagliflozin, and by extension the relevance of this compound in its study, is rooted in the inhibition of the Sodium-Glucose Co-transporter 2 (SGLT2). SGLT2 is a high-capacity, low-affinity transporter located in the proximal tubules of the kidney and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.
By selectively inhibiting SGLT2, Empagliflozin reduces the reabsorption of glucose, leading to increased urinary glucose excretion. This process lowers the overall plasma glucose concentration in patients with type 2 diabetes. The key physiological effects resulting from this mechanism include:
-
Glycemic Control : Lowering of fasting and postprandial blood glucose levels.
-
Diuretic and Natriuretic Effects : Increased excretion of sodium and water, contributing to a reduction in blood pressure.
-
Weight Reduction : Caloric loss due to glucosuria can lead to a modest decrease in body weight.
-
Cardiorenal Benefits : The drug has shown significant benefits in reducing the risk of cardiovascular death and hospitalization for heart failure, as well as slowing the progression of kidney disease.
Experimental Protocols
Bioanalytical Method for Empagliflozin Quantification in Human Plasma
This compound is crucial as an internal standard (IS) for the accurate quantification of Empagliflozin in human plasma by UPLC-MS/MS. The following protocol is a representative example.
Objective: To determine the concentration of Empagliflozin in human plasma samples.
Materials:
-
Empagliflozin reference standard
-
This compound (Internal Standard)
-
Human plasma (K2EDTA)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
0.2% Formic acid in water
-
UPLC-MS/MS system with a C18 reverse-phase column
Methodology:
-
Preparation of Standard and IS Solutions:
-
Prepare a primary stock solution of Empagliflozin in a suitable solvent (e.g., methanol).
-
Prepare a primary stock solution of this compound (IS) at a concentration of approximately 5 µg/mL in the same solvent.
-
From the primary stocks, create working solutions and a series of calibration curve standards by spiking pooled human plasma to achieve a desired concentration range.
-
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To a 200 µL aliquot of plasma sample (calibration standard, quality control, or unknown), add a specified volume of the IS working solution.
-
Add extraction solvent (e.g., ethyl acetate) to the plasma mixture.
-
Vortex mix vigorously to ensure thorough extraction of the analyte and IS into the organic layer.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen (e.g., using an LV Nitrogen Evaporator).
-
Reconstitute the dried residue in the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Column: Synergi 2.5µ Fusion-Reverse phase 100A (100 mm × 2.0 mm), 2.5 µm.
-
Mobile Phase: A mixture of Methanol and 0.2% Formic Acid (e.g., 75:25 v/v).
-
Flow Rate: 0.3 µL/min.
-
Injection Volume: A small volume (e.g., 20 µL) of the reconstituted sample is injected.
-
Mass Spectrometry: The system is operated in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Empagliflozin and this compound.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio (Empagliflozin/Empagliflozin-d4) against the nominal concentration of the calibration standards.
-
The concentration of Empagliflozin in the unknown samples is determined by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Synthesis of Isotopically Labeled Empagliflozin
While specific protocols for this compound are proprietary, the synthesis of isotopically labeled (¹³C or ¹⁴C) Empagliflozin has been published and provides a logical framework. An efficient, large-scale synthesis involves a few key steps.
Key Steps:
-
Preparation of Aryl Magnesium Reagent: An aryl iodide intermediate is subjected to an iodine-magnesium exchange to form a reactive Grignard reagent.
-
Condensation with Glucono Lactone: The Grignard reagent is added to a protected glucono lactone (the glucose-derived precursor). This step forms the crucial C-aryl glucoside bond.
-
Anomeric Methoxylation: The resulting lactol is treated with hydrochloric acid in methanol. This step forms a more stable β-anomeric methyl glycopyranoside.
-
Lewis Acid-Mediated Reduction: The final key step is the reduction of the anomeric methoxy group to a hydrogen, mediated by a silane reducing agent (e.g., Et₃SiH) and a Lewis acid promoter (e.g., AlCl₃). This reduction yields the final Empagliflozin product.
For this compound, the deuterium atoms are incorporated into one of the starting materials, specifically the phenyl ring of the aryl iodide intermediate.
References
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Empagliflozin-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Empagliflozin, with a specific focus on the strategic incorporation of deuterium isotopes to produce Empagliflozin-d4. While specific, publicly available protocols for the direct synthesis of this compound are scarce, this document outlines a plausible and chemically sound synthetic strategy based on established methods for the synthesis of Empagliflozin and its other isotopically labeled analogues.
This compound is a deuterated form of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1][] It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of the parent drug in biological matrices through techniques like liquid chromatography-mass spectrometry (LC-MS).[1] The stable isotopic label ensures that this compound shares identical physicochemical properties with Empagliflozin, but is distinguishable by its mass, a critical feature for accurate bioanalysis.
Proposed Synthetic Strategy for this compound
The synthesis of this compound can be strategically achieved by incorporating a deuterated precursor during the synthesis of the aglycone moiety. A logical and efficient approach involves the use of a deuterated form of one of the key aromatic starting materials. Based on common organic synthesis practices for isotopic labeling, a plausible route would involve the deuteration of the benzyl group, which connects the two phenyl rings of the aglycone.
This guide proposes a synthetic pathway that adapts a known route for Empagliflozin synthesis, commencing with the preparation of a deuterated key intermediate.
Experimental Protocols
The following protocols are based on established synthetic methods for unlabeled Empagliflozin and serve as a robust template for the synthesis of this compound by substituting a deuterated precursor at the appropriate step.
Synthesis of Key Intermediate: (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran
This intermediate is a crucial building block for the Empagliflozin molecule. The synthesis involves the coupling of two aromatic fragments. For the synthesis of the deuterated analogue, a deuterated version of 2-chloro-5-iodobenzyl bromide would be utilized.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2-Chloro-5-iodobenzyl bromide | 348.33 |
| (S)-3-phenoxytetrahydrofuran | 164.20 |
| Aluminum chloride (AlCl₃) | 133.34 |
| Dichloromethane (CH₂Cl₂) | 84.93 |
Procedure:
-
To a solution of (S)-3-phenoxytetrahydrofuran in dichloromethane, add aluminum chloride at 0 °C.
-
Slowly add a solution of 2-chloro-5-iodobenzyl bromide (or its deuterated analogue) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with ice-water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran.
Synthesis of Empagliflozin from the Key Intermediate
The final steps involve the glycosylation of the aglycone with a protected glucose derivative, followed by deprotection.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran | 488.70 |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | 411.19 |
| n-Butyllithium (n-BuLi) | 64.06 |
| Copper(I) iodide (CuI) | 190.45 |
| Tetrahydrofuran (THF) | 72.11 |
| Lithium hydroxide (LiOH) | 23.95 |
| Methanol (CH₃OH) | 32.04 |
Procedure:
-
Dissolve the key intermediate in anhydrous tetrahydrofuran and cool to -78 °C.
-
Add n-butyllithium dropwise and stir for 30 minutes.
-
Add copper(I) iodide and stir for another 30 minutes.
-
Add a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in tetrahydrofuran.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the resulting residue in a mixture of methanol and tetrahydrofuran.
-
Add an aqueous solution of lithium hydroxide and stir at room temperature until deacetylation is complete (monitored by TLC).
-
Neutralize the reaction mixture with a weak acid and remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization to obtain Empagliflozin (or this compound).
Data Presentation
The following table summarizes typical quantitative data for the synthesis of unlabeled Empagliflozin. Similar yields and purity would be expected for the deuterated synthesis.
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran | 2-Chloro-5-iodobenzyl bromide | 75-85 | >95 |
| 2 | Empagliflozin | Key Intermediate | 60-70 | >98 |
Visualizations
Synthetic Pathway of Empagliflozin
Caption: Proposed synthetic pathway for Empagliflozin-d2.
Experimental Workflow
Caption: General experimental workflow for organic synthesis.
References
Physical and chemical properties of Empagliflozin-d4
An In-depth Technical Guide to the Physical and Chemical Properties of Empagliflozin-d4
Abstract
This compound is the deuterium-labeled version of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details its structural characteristics, physicochemical parameters, and solubility, with quantitative data presented in structured tables. Furthermore, it outlines experimental protocols for its analysis and visualizes key biological pathways and experimental workflows using Graphviz diagrams.
Introduction
Empagliflozin is a medication used in the management of type 2 diabetes mellitus.[1] Its deuterated analog, this compound, serves as a crucial internal standard for the quantification of Empagliflozin in biological matrices using mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS).[2][3] The incorporation of four deuterium atoms provides a distinct mass shift, enabling accurate and precise measurement in pharmacokinetic and metabolic studies.[4][5] This guide focuses on the core physical and chemical properties of this stable isotope-labeled compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, formulation, and analytical characterization.
Chemical Identification
| Property | Value |
| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Synonyms | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl-d4]methyl]phenyl]-D-glucitol, BI 10773-d4 |
| CAS Number | 2749293-95-4 |
| Molecular Formula | C₂₃H₂₃D₄ClO₇ |
| Appearance | White to Off-white Solid |
Physicochemical Data
| Property | Value |
| Molecular Weight | 454.93 g/mol |
| Monoisotopic Mass | 454.1696379 Da |
| Purity | ≥98%, ≥99% deuterated forms (d1-d4) |
| Boiling Point | Data not available for this compound. (For non-deuterated Empagliflozin: 665°C) |
| Melting Point | Data not available for this compound. (For non-deuterated Empagliflozin: 356°C) |
Solubility and Storage
Proper solubility and storage are critical for maintaining the integrity and stability of this compound.
| Parameter | Details |
| Solubility | Soluble in DMSO and Methanol. In DMSO, solubility is reported as 50 mg/mL (109.91 mM), may require sonication. |
| Storage (Solid) | Store at -20°C for long-term (up to 3 years). Can be stored at 4°C for up to 2 years. Recommended to store under an inert atmosphere. |
| Storage (In Solvent) | Store at -80°C for up to 6 months. Store at -20°C for up to 1 month. |
Mechanism of Action and Metabolic Pathways
Empagliflozin functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a lowering of blood glucose levels. This mechanism is independent of insulin secretion.
Beyond its primary role in glycemic control, Empagliflozin has been shown to influence other metabolic pathways. Studies suggest it can inhibit hepatic gluconeogenesis and promote glycogen synthesis through the AMPK/CREB/GSK3β signaling pathway.
Figure 1: Mechanism of Action of Empagliflozin via SGLT2 Inhibition.
References
An In-depth Technical Guide to Interpreting an Empagliflozin-d4 Certificate of Analysis
Introduction
Empagliflozin-d4 is the deuterium-labeled version of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT-2).[1][2] In research and pharmaceutical development, deuterated standards like this compound are indispensable, primarily serving as internal standards for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[3][4][5] Their use allows for precise quantification of the parent drug in complex biological matrices.
A Certificate of Analysis (CoA) is a critical quality assurance document that accompanies these standards. It provides formal confirmation that a specific batch of the product meets its predetermined specifications for identity, purity, and quality. For researchers, scientists, and drug development professionals, a thorough understanding of the data presented in a CoA and the methodologies used to generate it is paramount for ensuring the validity and reproducibility of experimental results. This guide provides a detailed interpretation of a typical this compound CoA, including summaries of key data and the experimental protocols behind them.
Section 1: Decoding the Certificate of Analysis
A CoA for a chemical standard like this compound presents a concise summary of its quality control testing. The data is typically divided into quantitative and qualitative results, each providing critical information about the material's integrity.
Quantitative Data
This section includes measurable parameters that define the purity and composition of the standard. The following table summarizes key quantitative data from a representative this compound CoA.
| Parameter | Example Value | Significance for Researchers |
| Purity (by LCMS) | 98.11% | Indicates the percentage of this compound relative to any impurities. High purity is crucial for accurate calibration and quantification. |
| Isotopic Enrichment | 95.85% | Represents the percentage of molecules that are successfully deuterated. High enrichment minimizes interference from any unlabeled compound. |
| Molecular Weight | 454.93 g/mol | Confirms the mass of the deuterated molecule (C₂₃H₂₃D₄ClO₇), which is essential for preparing solutions of a known molarity. |
Qualitative Data
This data confirms the identity and physical properties of the compound.
| Parameter | Example Value | Significance for Researchers |
| Appearance | White to off-white (Solid) | A basic physical check. Any deviation from the expected appearance could indicate degradation or contamination. |
| ¹H NMR Spectrum | Consistent with structure | Provides confirmation of the compound's chemical structure by analyzing the magnetic properties of its atomic nuclei. |
| LCMS Analysis | Consistent with structure | Confirms that the compound's molecular weight and fragmentation pattern match the expected values for this compound. |
Section 2: Experimental Protocols for Key Analytical Tests
Purity and Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that separates components of a mixture and then provides mass-based identification and quantification. It is the primary method for determining the purity of this compound.
Methodology:
-
Chromatographic Separation (UPLC/HPLC): The sample is separated using a reverse-phase column, such as a C8 or C18. A mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer (e.g., 0.1% formic acid), is used to elute the compound.
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent.
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and 0.1% Formic Acid in water.
-
Flow Rate: Approximately 0.2 - 0.8 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 50-55°C, to ensure reproducibility.
-
Detection: UV detection at approximately 224 nm can be used alongside mass spectrometry.
-
-
Mass Spectrometric Detection: Following separation, the eluent is introduced into a mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode is commonly employed.
-
Analysis Mode: For quantification and confirmation, Multiple Reaction Monitoring (MRM) is highly specific. This involves monitoring a specific transition from a precursor ion (the molecule itself) to a product ion (a specific fragment).
-
Mass Transitions: For this compound, a typical MRM transition would be from the precursor ion m/z 455.2 to a specific product ion like m/z 358.2 or m/z 75.1.
-
Data Interpretation: The purity is calculated by integrating the area of the this compound peak from the chromatogram and comparing it to the total area of all detected peaks. The identity is confirmed if the mass spectrum shows a parent ion corresponding to the molecular weight of this compound.
Structural Confirmation by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of the molecule.
Methodology:
-
Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the ¹H spectrum is acquired.
-
Data Interpretation: The statement "Consistent with structure" on a CoA signifies that the resulting spectrum has been analyzed by a specialist. They verify that the chemical shifts, integration (proton count), and splitting patterns of the observed peaks match the expected signals for the Empagliflozin structure, while accounting for the absence of signals at the specific sites of deuterium labeling.
Isotopic Enrichment Analysis
This analysis determines the percentage of the compound that has been successfully labeled with deuterium.
Methodology:
Isotopic enrichment is typically determined using high-resolution mass spectrometry. The analysis involves measuring the relative intensities of the ion corresponding to this compound (mass M+4) and the ion for the unlabeled Empagliflozin (mass M).
Data Interpretation: The isotopic enrichment percentage is calculated based on the ratio of the deuterated form to the sum of all isotopic variants (unlabeled, partially labeled, and fully labeled). A high value ensures that the internal standard will perform reliably in quantitative studies.
Section 3: Visualizing the Quality Control Workflow
The generation of a Certificate of Analysis is the final step in a comprehensive quality control process. This workflow ensures that each batch of material is systematically tested and verified before its release.
Caption: Workflow for generating a Certificate of Analysis.
Conclusion
The Certificate of Analysis for this compound is more than a simple datasheet; it is a declaration of quality, backed by rigorous and specific analytical procedures. For professionals in the scientific community, the ability to correctly interpret this document is fundamental. It ensures the integrity of research materials, provides confidence in experimental outcomes, and upholds the quality standards essential for drug development and regulatory compliance. A detailed review of the CoA, with an appreciation for the underlying methodologies, empowers researchers to proceed with their work, assured of the quality of their standards.
References
- 1. ijpsr.com [ijpsr.com]
- 2. glpbio.com [glpbio.com]
- 3. ijper.org [ijper.org]
- 4. Development and validation of Empagliflozin and Linagliptin simultaneous estimation in rat plasma using freezing lipid precipitation and SCX-SPE assisted HPLC-MS/MS method and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Guide: Solubility Profile of Empagliflozin-d4
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of Empagliflozin-d4 in common laboratory solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and graphical representations of workflows and chemical principles.
Introduction to this compound
Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT-2), used in the management of type 2 diabetes.[1][2][3] this compound is the deuterium-labeled version of Empagliflozin, containing four deuterium atoms.[4] It is primarily utilized as an internal standard for the quantification of Empagliflozin in biological samples using mass spectrometry-based methods like GC- or LC-MS.[4] Understanding the solubility of this compound is critical for preparing accurate stock solutions and ensuring reliable results in analytical and preclinical studies. The physicochemical properties, and therefore the solubility, of this compound are considered to be nearly identical to those of the unlabeled parent compound.
Solubility Data
The solubility of Empagliflozin and its deuterated analog, this compound, has been reported in several common laboratory solvents. While specific quantitative data for this compound is limited, the data for unlabeled Empagliflozin serves as a reliable proxy. The following table summarizes the available data.
| Compound | Solvent | Solubility | Remarks | Source |
| This compound | Dimethyl Sulfoxide (DMSO) | 50 mg/mL (109.91 mM) | Requires sonication. Hygroscopic DMSO can impact solubility. | |
| This compound | Methanol | Soluble | Quantitative value not specified. | |
| Empagliflozin | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | - | |
| Empagliflozin | Dimethyl Sulfoxide (DMSO) | 90 mg/mL (199.59 mM) | Use fresh DMSO as it is moisture-absorbent. | |
| Empagliflozin | Dimethyl Sulfoxide (DMSO) | ≥20.75 mg/mL | - | |
| Empagliflozin | Ethanol | ~30 mg/mL | - | |
| Empagliflozin | Ethanol | 8 mg/mL | Described as "very slightly soluble". | |
| Empagliflozin | Ethanol | ≥7.06 mg/mL | Requires sonication. | |
| Empagliflozin | Dimethyl formamide (DMF) | ~30 mg/mL | - | |
| Empagliflozin | Methanol | 33.5 mg/mL | Described as "sparingly soluble". | |
| Empagliflozin | Acetonitrile | 2.6 mg/L | Described as "slightly soluble". | |
| Empagliflozin | Water | Insoluble | - | |
| Empagliflozin | Toluene | Practically Insoluble (<0.001 mg/mL) | - |
Experimental Protocol for Solubility Determination
The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a standardized procedure for achieving and measuring a saturated solution.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Selected solvent (e.g., DMSO, Methanol, Ethanol)
-
Sealed glass vials or flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation and is in equilibrium with the undissolved solid phase.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached, typically between 24 to 72 hours. The time required to reach equilibrium should be determined preliminarily by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.
-
-
Phase Separation:
-
Once equilibrium is achieved, stop the agitation and allow the suspension to settle.
-
Separate the undissolved solid from the saturated solution. This is typically done by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter. The filter must not absorb the solute.
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
-
Determine the concentration of this compound in the diluted filtrate using a validated analytical method, most commonly HPLC.
-
A calibration curve must be generated using standard solutions of this compound at known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the shake-flask method for determining equilibrium solubility.
References
The Gold Standard in Bioanalysis: Empagliflozin-d4 as an Internal Standard
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development, the precision and reliability of bioanalytical methods are paramount for the accurate assessment of pharmacokinetics, bioequivalence, and therapeutic drug monitoring. Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), has emerged as a cornerstone therapy for type 2 diabetes mellitus, lauded for its efficacy in glycemic control and its significant cardiovascular benefits.[1][2][3][4] The robust quantification of empagliflozin in biological matrices is therefore a critical aspect of clinical and preclinical research. This technical guide provides a comprehensive overview of the mechanism of action of empagliflozin and delves into the core principles and practical application of using its deuterated analog, empagliflozin-d4, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Empagliflozin: Mechanism of Action
Empagliflozin exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal tubules of the kidneys.[1] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli back into the bloodstream. By blocking this transporter, empagliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria). This insulin-independent mechanism not only lowers blood glucose levels but also contributes to a reduction in body weight and blood pressure.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Multiple Rising Doses of Empagliflozin in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 3. Bioanalytical Method Development and Validation of Empagliflozin by LC–MS/MS Method and Quantitative Estimation of Drug Concentration in Human Plasma [wisdomlib.org]
- 4. Development and Validation of a Bioanalytical Method to Determine Empagliflozin in Human Plasma Using UPLC-MS/MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Stability and Recommended Storage of Empagliflozin-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Empagliflozin-d4, a deuterated internal standard crucial for the accurate quantification of empagliflozin in various matrices. The information presented herein is essential for maintaining the integrity of the compound during storage and handling, ensuring reliable and reproducible results in research and drug development settings.
Recommended Storage Conditions
The stability of this compound is highly dependent on the storage conditions. Adherence to the recommended guidelines is critical to prevent degradation and ensure its long-term viability for use as an internal standard.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years[1] | For long-term storage. |
| 3 years[2][3] | |||
| 4°C | 2 years[2][3] | For shorter-term storage. | |
| 2-8°C | --- | Recommended for long-term storage by some suppliers. | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month |
Note: this compound is hygroscopic and should be stored under an inert atmosphere.
Solubility
This compound is soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, it is advisable to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by the presence of water. For a concentration of 50 mg/mL in DMSO, ultrasonic assistance may be necessary to achieve complete dissolution. To enhance solubility, warming the solution to 37°C and sonicating may be beneficial.
Shipping and Handling
This compound is typically shipped at room temperature for domestic destinations within the continental US. However, international shipping or shipments to other locations may utilize blue ice. Upon receipt, the compound should be stored at the recommended conditions as outlined in Table 1.
Stability Profile and Degradation Pathways
While specific, in-depth stability studies on this compound are not extensively published, forced degradation studies on the non-deuterated parent compound, empagliflozin, provide critical insights into its stability profile. The degradation pathways of this compound are expected to be analogous to those of empagliflozin.
Forced degradation studies are conducted under more severe conditions than accelerated stability testing to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. These studies typically involve exposure to acid, base, oxidation, heat, and light.
Forced Degradation Studies on Empagliflozin
Studies on empagliflozin have shown that it is susceptible to degradation under various stress conditions, particularly in acidic, basic, and oxidative environments.
Table 2: Summary of Forced Degradation Conditions for Empagliflozin
| Stress Condition | Reagent/Method | Temperature | Duration |
| Acid Hydrolysis | 0.1N HCl | 60°C | 1, 3, 5 days |
| 1M HCl | Room Temperature | 5 hours | |
| 2N HCl | 60°C | 30 minutes | |
| Base Hydrolysis | 0.1N NaOH | 60°C | 1, 3, 5 days |
| 2M NaOH | Room Temperature | 2 hours | |
| 2N NaOH | 60°C | 30 minutes | |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | --- |
| Thermal Degradation | Dry Heat | 105°C | 6 hours |
| Photolytic Degradation | UV Light | Ambient | --- |
This table is a composite of methodologies from multiple sources.
These studies indicate that empagliflozin is most sensitive to acid and basic hydrolysis, as well as oxidative stress. The degradation kinetics in both acidic and alkaline media have been observed to follow first-order kinetics.
Degradation Pathways
The primary degradation pathways for empagliflozin, and by extension this compound, involve modifications to the tetrahydrofuran ring and the glycosidic linkage. Under acidic conditions, degradation products can arise from the opening of the tetrahydrofuran ring or the complete elimination of the tetrahydrofuran moiety.
Below is a generalized workflow for conducting a forced degradation study, a critical component in assessing the stability of a drug substance like this compound.
The following diagram illustrates a simplified degradation pathway of Empagliflozin under acidic conditions, leading to the formation of key degradation products.
Experimental Protocols
General Sample Preparation for Stress Studies
A stock solution of the test compound is prepared in a suitable solvent, such as methanol or a mixture of methanol and water. This stock solution is then subjected to the various stress conditions.
Acid and Base Hydrolysis
-
Procedure: To a defined volume of the stock solution, an equal volume of an acid (e.g., 0.1N HCl) or a base (e.g., 0.1N NaOH) is added.
-
Incubation: The mixture is then incubated at a specified temperature (e.g., 60°C) for a set period.
-
Neutralization: After incubation, the solution is neutralized with an equivalent amount of base or acid, respectively.
Oxidative Degradation
-
Procedure: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3%).
-
Incubation: The mixture is kept at room temperature for a defined duration.
Thermal Degradation
-
Procedure: The solid compound or a solution is exposed to dry heat in an oven at a high temperature (e.g., 105°C) for a specified time.
Photodegradation
-
Procedure: The stock solution is exposed to UV light in a photostability chamber.
Analytical Method for Stability Assessment
A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is essential to separate the parent compound from its degradation products.
-
Typical Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where empagliflozin has significant absorbance (e.g., 225 nm or 265 nm).
Conclusion
This compound is a stable compound when stored under the recommended conditions. As a solid, long-term storage at -20°C is advised. Solutions of this compound have limited stability and should be stored at -80°C for up to six months. Based on studies of empagliflozin, the deuterated form is likely susceptible to degradation under acidic, basic, and oxidative conditions. For researchers and scientists, understanding these stability characteristics and adhering to proper storage and handling protocols are paramount to ensure the accuracy and validity of experimental results. The use of a validated, stability-indicating analytical method is crucial when assessing the purity and concentration of this compound over time.
References
A Technical Guide to Research-Grade Empagliflozin-d4: Commercial Sources, Availability, and Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and sourcing of research-grade Empagliflozin-d4. Furthermore, it details its critical application as an internal standard in bioanalytical methodologies for the accurate quantification of empagliflozin in biological matrices. This document is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and clinical chemistry.
Commercial Availability and Supplier Specifications
This compound, a deuterated stable isotope-labeled analog of the SGLT2 inhibitor Empagliflozin, is a crucial tool for pharmacokinetic and bioequivalence studies.[1] It is available from several reputable chemical suppliers catering to the research and development community. The material is typically supplied as a solid, with recommended storage conditions at -20°C for long-term stability.[2][3][4]
Below is a summary of typical product specifications from various commercial sources. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate and up-to-date information.
| Supplier | Catalog Number (Example) | Purity (LCMS/HPLC) | Isotopic Enrichment/Purity | CAS Number | Molecular Formula | Molecular Weight |
| MedchemExpress | HY-15409S | 98.11%[2] | 95.85% | 2749293-95-4 | C₂₃H₂₃D₄ClO₇ | 454.93 |
| Cayman Chemical | 22369 | ≥99% deuterated forms (d1-d4) | Not specified | 2749293-95-4 | C₂₃H₂₃D₄ClO₇ | 454.9 |
| BOC Sciences | BLP-013870 | 95% by HPLC | 98% atom D | 2749293-95-4 | C₂₃H₂₃D₄ClO₇ | 454.94 |
| Simson Pharma | E510004 | Not specified | Not specified | 2749293-95-4 | C₂₃H₂₃D₄ClO₇ | 454.93 |
| Daicel Pharma | DCTI-A-000388 | Not specified | Not specified | 2749293-95-4 | C₂₃H₂₃D₄ClO₇ | 454.94 |
The Role of this compound in Bioanalysis
This compound is primarily utilized as an internal standard (IS) for the quantification of empagliflozin in biological samples, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for matrix effects and variability.
References
Exploratory studies on the metabolic fate of empagliflozin using labeled compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of empagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The information presented is based on exploratory studies utilizing radiolabeled compounds, primarily [14C]-empagliflozin, to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile in various species, including humans.
Executive Summary
Empagliflozin is well-absorbed orally and is primarily eliminated through feces.[1][2] The parent drug is the major circulating component in plasma across species.[3][4] Metabolism is a secondary route of elimination, with glucuronidation being the principal biotransformation pathway.[3] Several metabolites have been identified, with glucuronide conjugates being the most prominent. The metabolic profile is broadly similar across nonclinical species and humans, although some species-specific differences exist.
Quantitative ADME Data
The following tables summarize the key quantitative data from studies conducted in humans, rats, mice, and dogs using [14C]-empagliflozin.
Table 1: Excretion of [14C]-Empagliflozin-Derived Radioactivity (% of Administered Dose)
| Species | Route of Administration | Dose | Urine (%) | Feces (%) | Total Recovery (%) | Source(s) |
| Human | Oral | 50 mg | 54.4 | 41.1 | 95.5 | |
| Rat (Male) | Intravenous | 0.5 mg/kg | 27.5 | 64.4 | 91.9 | |
| Rat (Female) | Intravenous | 0.5 mg/kg | 28.5 | 61.4 | 89.9 | |
| Rat (Male) | Oral | 5 mg/kg | 27.4 | 62.9 | 90.3 | |
| Rat (Female) | Oral | 5 mg/kg | 28.6 | 63.1 | 91.7 | |
| Dog (Male) | Intravenous | 0.5 mg/kg | 17.4 | 70.9 | 88.3 | |
| Dog (Female) | Intravenous | 0.5 mg/kg | 24.6 | 68.6 | 93.2 |
Table 2: Distribution of Empagliflozin and its Metabolites in Human Plasma and Excreta (% of Total Radioactivity)
| Component | Plasma (AUC0-12h) | Urine (% of Dose) | Feces (% of Dose) | Source(s) |
| Unchanged Empagliflozin | 79.6% | 23.7% | 34.1% | |
| Glucuronide Conjugates | 4.7-7.1% | 7.8-13.2% | - | |
| Tetrahydrofuran Ring-Opened Carboxylic Acid Metabolite | <1.9% | - | 1.9% | |
| Other Minor Metabolites | <1.9% | - | - |
Table 3: Pharmacokinetic Parameters of Empagliflozin
| Species | Oral Bioavailability (%) | Terminal Half-life (t½) (hours) | Protein Binding (%) | Source(s) |
| Human | Not Measured | 13 | 80.3-86.2 | |
| Mouse | 90-97 | 4-7 | - | |
| Rat | 31 | 4-7 | - | |
| Dog | 89 | 4-7 | - |
Experimental Protocols
Human Mass Balance Study
A pivotal study in understanding the metabolic fate of empagliflozin was a Phase I, open-label, single-dose mass balance study in healthy male volunteers.
-
Study Population: Eight healthy male subjects.
-
Investigational Product: A single oral dose of 50 mg empagliflozin containing approximately 100 µCi of [14C]-empagliflozin.
-
Sample Collection: Blood, plasma, urine, and feces were collected at predefined intervals.
-
Analytical Methods:
-
Total radioactivity in all samples was measured by liquid scintillation counting.
-
Metabolite profiling in plasma, urine, and feces was performed using high-performance liquid chromatography (HPLC) coupled with radiodetection and tandem mass spectrometry (MS/MS).
-
Animal ADME Studies
Studies in mice, rats, and dogs followed similar protocols to the human mass balance study, utilizing [14C]-empagliflozin administered both intravenously and orally.
-
Animal Models: CD-1 mice, Wistar Han rats, and beagle dogs.
-
Dosing: Single intravenous (e.g., 0.5 mg/kg) or oral (e.g., 5 mg/kg) administration of [14C]-empagliflozin.
-
Sample Collection: Plasma, urine, feces, and bile (in cannulated rats) were collected.
-
Analytical Methods: HPLC with radiodetection and MS/MS were used for the separation and identification of empagliflozin and its metabolites.
In Vitro Metabolism Studies
To further characterize the metabolic pathways, in vitro experiments are typically conducted using liver microsomes and hepatocytes.
-
Enzyme Sources: Liver microsomes and cryopreserved hepatocytes from various species, including humans.
-
Incubation: [14C]-empagliflozin is incubated with the enzyme source in the presence of necessary cofactors (e.g., NADPH for cytochrome P450 enzymes, UDPGA for UGT enzymes).
-
Analysis: The formation of metabolites is monitored over time using LC-MS/MS.
Visualizing the Metabolic Fate
Experimental Workflow for a Human Mass Balance Study
Caption: Workflow of a human mass balance study.
Metabolic Pathways of Empagliflozin
Caption: Primary metabolic pathways of empagliflozin.
Discussion of Metabolic Pathways
The primary metabolic pathway for empagliflozin is glucuronidation, leading to the formation of several glucuronide conjugates. These metabolites are pharmacologically inactive. Oxidation, mediated by cytochrome P450 enzymes, represents a minor pathway. One of the identified minor metabolites in feces is a tetrahydrofuran ring-opened carboxylic acid derivative. In mice, a notable oxidative metabolite (M482/1) has been observed in plasma, which is less prominent in rats, dogs, and humans. Furthermore, a bioactivation pathway leading to the formation of 4-hydroxycrotonaldehyde (4-OH-CTA) has been identified in mouse kidney microsomes, which may be linked to observed murine-specific toxicity.
Conclusion
Exploratory studies utilizing labeled compounds have been instrumental in defining the metabolic fate of empagliflozin. These studies demonstrate that empagliflozin is well-absorbed, with the unchanged parent drug being the predominant circulating entity. Elimination occurs mainly through the feces, with renal excretion also playing a significant role. Metabolism is not the primary clearance mechanism, with glucuronidation being the major biotransformation pathway. The comprehensive ADME data generated from these studies are crucial for understanding the pharmacokinetic profile of empagliflozin and for informing its clinical use and further development.
References
The Gold Standard: A Technical Guide to the Role of Deuterium-Labeled Standards in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical analysis, achieving the highest levels of accuracy and precision is paramount. Deuterium-labeled compounds, a type of stable isotope-labeled (SIL) internal standard, have become indispensable tools, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] These standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This subtle modification provides a distinct mass signature detectable by mass spectrometry, allowing for precise differentiation from the unlabeled analyte of interest. This technical guide provides an in-depth exploration of the synthesis, application, and critical considerations for the use of deuterium-labeled standards in Drug Metabolism and Pharmacokinetic (DMPK) studies.
Core Principles and Advantages
The fundamental principle behind using a deuterium-labeled internal standard is that it behaves nearly identically to its unlabeled counterpart—the analyte—during sample preparation, chromatography, and ionization.[1] By adding a known quantity of the labeled standard to a sample at the earliest stage of analysis, it can effectively compensate for variability in extraction recovery, matrix effects, and instrument response.[1]
The key advantages of using deuterium-labeled standards in DMPK studies include:
-
Enhanced Accuracy and Precision : By correcting for analytical variability, deuterium-labeled standards significantly improve the accuracy and precision of quantitative assays.[1]
-
Compensation for Matrix Effects : Matrix effects, where endogenous components of a biological sample suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS. Co-eluting deuterium-labeled standards experience similar matrix effects as the analyte, allowing for effective normalization.[2]
-
Improved Method Robustness : The use of these standards leads to more robust and reliable bioanalytical methods, reducing the likelihood of erroneous results.
-
Essential for Regulatory Compliance : Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards in bioanalytical method validation to ensure data integrity for regulatory submissions.
Data Presentation: Quantitative Impact of Deuterium-Labeled Standards
The inclusion of a deuterium-labeled internal standard demonstrably improves the quality of bioanalytical data. The following tables summarize quantitative data from various studies, comparing key performance parameters of methods using deuterated standards versus those using non-deuterated (analog) standards or no internal standard.
| Parameter | Without Deuterated Standard | With Deuterated Standard | Reference |
| Accuracy (% Mean Bias) | Can exceed ±50% | Typically within ±15% | |
| Precision (% RSD) | Often > 20% | Generally < 15% | |
| Matrix Effect | Significant and variable | Compensated, leading to normalization | |
| Extraction Recovery | Variable and difficult to track | Variations are accounted for |
Table 1: General Improvements in Bioanalytical Assay Performance with Deuterated Internal Standards
| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |
| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | |
| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 | |
| Tubulin Inhibitor D-24851 | Analog IS | Plasma | Variable | >15% at LLOQ | |
| Tubulin Inhibitor D-24851 | Deuterated IS | Plasma | 98.5 - 103.2 | <7% |
Table 2: Comparative Performance of Analog vs. Deuterated Internal Standards for Specific Drug Assays
| Parameter | Analog Internal Standard | Deuterated Internal Standard |
| Matrix Effect (Ion Suppression/Enhancement) | Variable and often different from the analyte, leading to inaccurate correction. | Tracks the analyte's response closely, providing effective normalization. |
| Recovery | May differ significantly from the analyte, especially with highly protein-bound drugs. | Nearly identical to the analyte, compensating for extraction inconsistencies. |
Table 3: Comparison of Matrix Effect and Recovery Compensation
Experimental Protocols
Robust and well-documented experimental protocols are crucial for the successful implementation of deuterium-labeled standards in DMPK studies. The following sections provide detailed methodologies for common sample preparation techniques.
Protocol 1: Protein Precipitation (PPT)
This method is a rapid and straightforward approach for removing the bulk of proteins from biological samples.
Materials and Reagents:
-
Biological matrix (e.g., human plasma, serum, urine)
-
Analyte reference standard
-
Deuterium-labeled internal standard (IS)
-
Precipitating agent (e.g., acetonitrile, methanol, zinc sulfate solution)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquoting: Aliquot 100 µL of the biological sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10-50 µL) of the deuterium-labeled internal standard working solution at a known concentration to each sample, calibrator, and quality control (QC) sample.
-
Vortexing: Briefly vortex the samples to ensure thorough mixing.
-
Protein Precipitation: Add a larger volume (e.g., 300 µL) of a cold precipitating agent (e.g., acetonitrile or methanol) to each tube.
-
Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) before injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Materials and Reagents:
-
Biological matrix
-
Analyte reference standard
-
Deuterium-labeled IS
-
Extraction solvent (e.g., tert-butyl methyl ether, ethyl acetate)
-
pH-adjusting reagent (e.g., formic acid, ammonium hydroxide)
-
Centrifuge tubes
-
Vortex mixer/shaker
-
Centrifuge
-
Evaporation system
Procedure:
-
Sample Aliquoting and IS Spiking: To a centrifuge tube, add a defined volume of the biological sample (e.g., 200 µL of plasma) and the working solution of the deuterium-labeled internal standard.
-
pH Adjustment (if necessary): Add a small volume of an acid or base to adjust the pH of the aqueous sample, ensuring the analyte is in a neutral, non-ionized state to maximize its partitioning into the organic solvent.
-
Addition of Extraction Solvent: Add a larger volume of an appropriate, immiscible organic solvent (e.g., 2.5 mL of tert-butyl methyl ether).
-
Extraction: Vortex or shake the mixture vigorously for an extended period (e.g., 10 minutes) to facilitate the transfer of the analyte and IS into the organic phase.
-
Phase Separation: Centrifuge the samples to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte and IS from the liquid sample, while allowing interfering compounds to pass through.
Materials and Reagents:
-
Biological matrix
-
Analyte reference standard
-
Deuterium-labeled IS
-
SPE cartridges or plates with appropriate sorbent chemistry (e.g., C18, mixed-mode)
-
SPE vacuum manifold or positive pressure processor
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent(s)
-
Elution solvent
Procedure:
-
Conditioning: Pass a volume of a strong organic solvent (e.g., methanol) through the SPE sorbent to activate it.
-
Equilibration: Flush the sorbent with a solvent that mimics the sample's liquid phase (e.g., water or a buffer) to prepare it for sample loading.
-
Sample Loading: Pre-treat the biological sample (e.g., dilution with buffer) and spike with the deuterium-labeled IS. Load the sample onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the sorbent with one or more solvents of intermediate strength to remove weakly bound interferences without eluting the analyte and IS.
-
Elution: Elute the analyte and IS from the sorbent using a strong organic solvent.
-
Post-Elution Processing: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in the application of deuterium-labeled standards in DMPK studies.
Caption: A typical bioanalytical workflow using a deuterium-labeled internal standard.
Caption: How deuterium-labeled standards compensate for matrix effects in LC-MS.
References
An In-Depth Technical Guide: Utilizing Empagliflozin-d4 for Preliminary In Vitro Metabolism Studies
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed framework for using Empagliflozin-d4, a deuterated stable isotope-labeled analog of Empagliflozin, in preliminary in vitro metabolism studies. It covers the established metabolic pathways of Empagliflozin, the strategic use of its deuterated form, and comprehensive experimental protocols for metabolite characterization and stability assessment.
Introduction to Empagliflozin and the Role of Isotope Labeling
Empagliflozin is an orally active, potent, and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). By inhibiting glucose reabsorption in the kidneys, it promotes urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes. Understanding the metabolic fate of a drug candidate is a cornerstone of preclinical development, providing critical insights into its clearance mechanisms, potential for drug-drug interactions, and the formation of active or toxic metabolites.
While Empagliflozin is primarily eliminated unchanged, metabolism, particularly glucuronidation, plays a role in its disposition.[1] Stable isotope-labeled (SIL) compounds, such as this compound, are indispensable tools in modern drug metabolism studies. They serve a dual purpose:
-
Mechanistic Tool: The replacement of hydrogen with deuterium can alter the rate of metabolism at the site of labeling due to the kinetic isotope effect (KIE).[2] This allows researchers to probe metabolic pathways and identify sites of biotransformation.
-
Analytical Standard: this compound is the ideal internal standard for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring high accuracy and precision in measuring drug concentrations in complex biological matrices.[3][4][5]
Established Metabolic Pathways of Empagliflozin
The biotransformation of Empagliflozin in humans is modest and occurs primarily through Phase II conjugation reactions, specifically glucuronidation. Cytochrome P450 (CYP) mediated metabolism is not a significant clearance pathway.
The primary metabolic route is the formation of glucuronide conjugates, which are more water-soluble and readily excreted. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies have identified UGT2B7, UGT1A3, UGT1A8, and UGT1A9 as the key isoforms responsible for Empagliflozin's metabolism. The main metabolites formed are the 2-O-, 3-O-, and 6-O-glucuronides.
Caption: Primary metabolic pathway of Empagliflozin via UGT-mediated glucuronidation.
Experimental Protocols for In Vitro Metabolism
The following protocols provide a robust methodology for assessing the metabolic stability and characterizing the metabolites of Empagliflozin using human liver microsomes (HLM), a standard in vitro system rich in UGT enzymes.
Protocol: Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the rate at which Empagliflozin is metabolized by HLM, providing an estimate of its intrinsic clearance via glucuronidation.
Materials & Reagents:
-
Empagliflozin
-
This compound (for use as an internal standard)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
UDP-glucuronic acid (UDPGA), trisodium salt (cofactor)
-
Alamethicin (pore-forming agent to activate UGTs)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (ACN), LC-MS grade
-
Water, ultrapure
Procedure:
-
Preparation of Master Mix: Prepare a reaction master mix (excluding UDPGA and substrate) containing potassium phosphate buffer, MgCl₂, alamethicin-activated HLM (final protein concentration typically 0.25-0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding Empagliflozin (final concentration typically 1 µM to mimic in vivo levels) to the master mix. Immediately follow with the addition of the cofactor, UDPGA (final concentration typically 2-5 mM).
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: Immediately stop the reaction at each time point by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile. This solution should contain this compound at a fixed concentration (e.g., 100 nM) to serve as the internal standard for analysis.
-
Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the remaining concentration of Empagliflozin relative to the this compound internal standard.
References
- 1. In vivo assessment of pharmacokinetic interactions of empagliflozin and henagliflozin with sorafenib: an animal-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijper.org [ijper.org]
- 5. Development and validation of Empagliflozin and Linagliptin simultaneous estimation in rat plasma using freezing lipid precipitation and SCX-SPE assisted HPLC-MS/MS method and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Empagliflozin in Human Plasma using Empagliflozin-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Empagliflozin is an orally administered, potent, and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1][2] By inhibiting SGLT2 in the kidneys, empagliflozin reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[1] This mechanism of action, which is independent of insulin, makes it an effective treatment for type 2 diabetes mellitus.[2] Accurate and reliable quantification of empagliflozin in biological matrices such as human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3]
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of empagliflozin in human plasma. The method utilizes a stable isotope-labeled internal standard, Empagliflozin-d4, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response. The protocol employs a simple and rapid protein precipitation technique for sample preparation, making it suitable for high-throughput analysis.
Principle of the Method
The analytical method is based on the separation of empagliflozin and its deuterated internal standard, this compound, from endogenous plasma components using reverse-phase liquid chromatography. Following chromatographic separation, the analytes are ionized using electrospray ionization (ESI) in positive mode and detected by a triple quadrupole mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Experimental Protocols
Materials and Reagents
-
Empagliflozin reference standard
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
Formic acid (≥98%)
-
Ammonium acetate or ammonium bicarbonate
-
Ultrapure water
-
Drug-free human plasma with K2EDTA as an anticoagulant
Instrumentation
-
Liquid Chromatograph: UPLC system (e.g., Waters Acquity UPLC or Shimadzu LC)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB SCIEX API 4500 or Waters Quattro Micro) with an electrospray ionization (ESI) source
-
Analytical Column: A reverse-phase C18 column (e.g., X Bridge C18, 75 mm × 4.6 mm, 3.5 µm or Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) is recommended.
Preparation of Solutions
-
Stock Solutions: Prepare primary stock solutions of empagliflozin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions of empagliflozin by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with methanol to achieve a final concentration of approximately 5 µg/mL.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration curve (CC) standards and quality control (QC) samples by spiking the appropriate working standard solutions into drug-free human plasma to achieve the desired concentrations.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution in acetonitrile to each tube.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes for 10 minutes at 5000 rpm to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant into an autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system for analysis.
LC-MS/MS Parameters
The following are representative LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | X Bridge C18 (75 mm × 4.6 mm, 3.5 µ) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 50°C |
| Autosampler Temp. | 10°C |
| Run Time | ~3 minutes |
Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| MRM Transition (Empagliflozin) | m/z 451.17 → 355.11 |
| MRM Transition (this compound) | m/z 455.15 → 358.21 |
| Desolvation Temp. | 500°C |
| Cone Voltage | 20 V |
| Collision Energy | 12 eV |
Data Presentation
The following tables summarize the expected performance characteristics of the validated method.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
|---|---|
| Concentration Range | 2.0 - 1000.0 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |
| Accuracy at LLOQ | Within 80-120% |
| Precision (CV%) at LLOQ | ≤ 20% |
Table 2: Accuracy and Precision (Intra- & Inter-day)
| QC Level | Concentration (ng/mL) | Accuracy (% Nominal) | Precision (CV%) |
|---|---|---|---|
| Low | ~6 | 85-115% | ≤ 15% |
| Medium | ~500 | 85-115% | ≤ 15% |
| High | ~800 | 85-115% | ≤ 15% |
Table 3: Stability of Empagliflozin in Human Plasma
| Stability Condition | Result |
|---|---|
| Bench-Top (6 hours, Room Temp) | Stable |
| Freeze-Thaw (3 cycles) | Stable |
| Long-Term (-70°C, 30 days) | Stable |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of empagliflozin.
Caption: Mechanism of action of empagliflozin via SGLT2 inhibition.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of empagliflozin in human plasma. The simple protein precipitation sample preparation allows for high throughput, and the use of a deuterated internal standard, this compound, ensures accuracy and precision. This validated method is well-suited for use in clinical and preclinical studies requiring the measurement of empagliflozin concentrations, such as pharmacokinetic and bioequivalence studies.
References
Application Note: A Robust and Validated UPLC-MS/MS Method for the Quantification of Empagliflozin in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and reliable Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of empagliflozin in human plasma. The protocol employs a straightforward sample preparation technique and offers high throughput for pharmacokinetic and bioequivalence studies. The method has been validated following regulatory guidelines and demonstrates excellent accuracy, precision, and sensitivity.
Introduction
Empagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is used in the treatment of type 2 diabetes.[1] Accurate measurement of empagliflozin concentrations in biological matrices is essential for drug development and clinical monitoring.[1] This UPLC-MS/MS method provides a robust and efficient means for the quantitative analysis of empagliflozin in human plasma, utilizing empagliflozin-d4 as an internal standard to ensure high precision and accuracy.[1]
Principle of the Method
The method is based on the separation of empagliflozin and its deuterated internal standard from plasma components using UPLC with a C18 reversed-phase column.[1] Sample preparation involves a simple protein precipitation step.[1] Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization, which provides high selectivity and sensitivity.
Materials and Reagents
-
Empagliflozin reference standard
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
Formic acid (≥98%)
-
Ammonium acetate
-
Ultrapure water
-
Drug-free human plasma with K2EDTA as an anticoagulant
Experimental Workflow
Caption: Experimental workflow for empagliflozin quantification.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Empagliflozin Stock Solution (1 mg/mL): Accurately weigh and dissolve the empagliflozin reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the empagliflozin stock solution in a 50:50 methanol:water mixture to create working solutions for calibration curve (CC) and quality control (QC) samples. The internal standard working solution should be prepared at a concentration of approximately 5 µg/mL.
Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for analysis.
UPLC-MS/MS Instrumental Conditions
UPLC System: Waters Acquity UPLC or equivalent Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) Mobile Phase: A mixture of 0.1% Formic Acid in Water and Acetonitrile in a 75:25 (v/v) ratio. Flow Rate: 0.3 mL/min Injection Volume: 10 µL Column Temperature: 50-55 °C Autosampler Temperature: 10 °C Run Time: Approximately 3.0 minutes
Mass Spectrometer: Triple Quadrupole Mass Spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 4.0 kV Desolvation Temperature: 500 °C Desolvation Gas Flow: 800 L/hr Cone Gas Flow: 50 L/hr
Quantitative Data Summary
| Parameter | Empagliflozin | This compound (IS) | Reference |
| MRM Transition (m/z) | 451.7 → 71.2 (Quantifier) | 455.43 → 75.05 | |
| Linearity Range | 2.0 - 250.0 ng/mL | - | |
| Correlation Coefficient (r²) | > 0.999 | - | |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | - | |
| Accuracy at LLOQ | Within 80-120% | - | |
| Precision (CV%) at LLOQ | ≤ 20% | - | |
| Intra- & Inter-day Accuracy | 85-115% of nominal value | - | |
| Intra- & Inter-day Precision (CV%) | ≤ 15% | - | |
| Recovery | ~95% | ~92% |
| Stability | Condition | Result | Reference |
| Bench-Top | 6 hours at Room Temperature | Stable | |
| Freeze-Thaw | 3 cycles | Stable | |
| Long-Term | 30 days at -70°C | Stable |
Logical Relationship of Method Validation
Caption: Key parameters for method validation.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of empagliflozin in human plasma. The simple protein precipitation sample preparation allows for high throughput, and the use of a deuterated internal standard ensures accuracy and precision. This method meets regulatory requirements for bioanalytical method validation and is well-suited for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of empagliflozin.
References
Application Notes and Protocols for Empagliflozin Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Empagliflozin is an orally administered, potent, and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), prescribed for the treatment of type 2 diabetes.[1] Accurate and reliable quantification of empagliflozin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed application notes and protocols for the most common sample preparation techniques used in the bioanalysis of empagliflozin, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Mechanism of Action
Empagliflozin inhibits SGLT2 in the proximal tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into circulation. By inhibiting this transporter, empagliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, thus lowering blood glucose levels.[1]
Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the desired level of cleanliness, the required sensitivity, and the available instrumentation. The following sections detail the most common methods for empagliflozin analysis.
Protein Precipitation (PPT)
Protein precipitation is a simple, rapid, and cost-effective method for removing proteins from biological samples, particularly plasma and serum.[2] It is well-suited for high-throughput analysis.[2]
Experimental Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).[2]
-
Add an internal standard (IS), such as empagliflozin-d4.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
(Optional) For enhanced removal of proteins and lipids, freeze the samples at -80°C for 10 minutes.
-
Centrifuge the tubes for 10 minutes at 5000 rpm to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent. LLE is known for providing cleaner extracts compared to PPT.
Experimental Protocol:
-
To a 500 µL plasma sample, add the internal standard (e.g., empagliflozin D4).
-
Add an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously for a specified time to ensure efficient extraction.
-
Centrifuge the sample to facilitate phase separation.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that can provide very clean extracts, significantly reducing matrix effects. It involves passing the sample through a solid sorbent that retains the analyte, while interfering substances are washed away. The analyte is then eluted with a suitable solvent.
Experimental Protocol:
-
Conditioning: Condition a mixed-mode cation exchange (e.g., Oasis MCX) SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 2% formic acid in water) to remove interferences.
-
Elution: Elute empagliflozin from the cartridge with an appropriate elution solvent (e.g., 5% ammonia in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated bioanalytical methods for empagliflozin.
Table 1: Linearity and Sensitivity of Empagliflozin Bioanalytical Methods
| Sample Preparation | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Protein Precipitation | UPLC-MS/MS | 2 - 1000 | 2 | |
| Protein Precipitation | UPLC-MS/MS | 2.0 - 250.0 | 2.0 | |
| Liquid-Liquid Extraction | UPLC-MS/MS | Not Specified | Not Specified | |
| Solid-Phase Extraction | LC-MS/MS | 1.50 - 1500 | 1.50 | |
| Solid-Phase Extraction | LC-MS/MS | 1.563 - 800.000 | 1.563 |
Table 2: Recovery and Matrix Effect of Empagliflozin Bioanalytical Methods
| Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Not Specified | Mean matrix factor: 1.024 - 1.025 | |
| Solid-Phase Extraction | 78 - 88 | ~3.0 | |
| Solid-Phase Extraction | 54.61 - 62.54 | 15.63 - 23.10 |
Conclusion
The selection of an appropriate sample preparation technique is critical for the development of a robust and reliable bioanalytical method for empagliflozin. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides cleaner samples, while solid-phase extraction yields the highest level of purity, minimizing matrix effects and enhancing sensitivity. The choice of method should be guided by the specific requirements of the study, including the desired limit of quantification, sample throughput, and the complexity of the biological matrix. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists involved in the bioanalysis of empagliflozin.
References
Application Notes and Protocols for the Use of Empagliflozin-d4 in Pharmacokinetic Studies of Empagliflozin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Empagliflozin is an orally active, potent, and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), which is in clinical development for the improvement of glycemic control in adults with type 2 diabetes mellitus (T2DM).[1] Accurate and precise quantification of empagliflozin in biological matrices is essential for pharmacokinetic (PK) and bioequivalence studies. Empagliflozin-d4, a deuterated analog of empagliflozin, is the ideal internal standard (IS) for the quantification of empagliflozin by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar physicochemical properties and co-elution with the analyte, which corrects for variability during sample preparation and analysis.[2][3][4] This document provides a detailed protocol for the use of this compound in pharmacokinetic studies of empagliflozin.
Experimental Protocols
Bioanalytical Method for Empagliflozin Quantification in Human Plasma
This protocol outlines a validated LC-MS/MS method for the quantification of empagliflozin in human plasma using this compound as an internal standard.[5]
1. Preparation of Stock and Working Solutions:
-
Empagliflozin Stock Solution (1 mg/mL): Accurately weigh and dissolve empagliflozin in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the empagliflozin stock solution with methanol to create calibration curve (CC) standards and quality control (QC) samples. A typical calibration curve range is 2–1000 ng/mL. Prepare a working solution of this compound in acetonitrile.
2. Sample Preparation (Protein Precipitation):
-
Pipette 150 µL of the plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: X Bridge C18 column (75 mm × 4.6 mm, 3.5 μ).
-
Mobile Phase: Acetonitrile and 10 mM ammonium bicarbonate (70:30 V/V).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Run Time: 2.40 min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Quantification Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Empagliflozin: m/z 451.52 > 71.32
-
This compound: Monitor a specific precursor-to-product ion transition for the deuterated internal standard.
-
-
4. Data Analysis:
-
Quantify empagliflozin concentrations in unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.
Pharmacokinetic Study Protocol
This protocol outlines a typical design for a pharmacokinetic study of empagliflozin in healthy volunteers.
1. Study Population:
-
Healthy male and/or female subjects, aged 18 to 50 years, with a body mass index (BMI) between 18.5 and 29.9 kg/m ².
2. Study Design:
-
An open-label, randomized, single-dose, two-way crossover study is a common design.
3. Dosing:
-
Administer a single oral dose of empagliflozin (e.g., 10 mg or 25 mg).
4. Blood Sampling Schedule:
-
Collect blood samples at the following time points: pre-dose (0 h) and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.33, 2.67, 3, 3.5, 4, 4.5, 5, 5.5, 6, 7, 8, 10, 12, 24, 48, and 72 hours post-dose.
5. Sample Processing:
-
Collect blood in tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until bioanalysis.
6. Pharmacokinetic Parameter Calculation:
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t½ (Terminal half-life)
-
Data Presentation
Table 1: Representative LC-MS/MS Method Parameters for Empagliflozin Analysis
| Parameter | Value | Reference |
| Internal Standard | This compound | |
| Sample Preparation | Protein Precipitation | |
| LC Column | X Bridge C18 (75 mm × 4.6 mm, 3.5 μ) | |
| Mobile Phase | Acetonitrile:10 mM Ammonium Bicarbonate (70:30) | |
| Flow Rate | 0.8 mL/min | |
| Ionization Mode | ESI Positive | |
| Empagliflozin MRM | m/z 451.52 > 71.32 | |
| Linearity Range | 2–1000 ng/mL |
Table 2: Summary of Pharmacokinetic Parameters of Empagliflozin in Healthy Subjects (Single Oral Dose)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | t½ (h) | Reference |
| 10 mg | ~135 | 1.5 - 2.1 | ~1800 | 10 - 19 | |
| 25 mg | ~380 | 1.5 - 2.1 | ~4500 | 10 - 19 | |
| 50 mg | ~687 | 1.5 | Not Reported | Not Reported |
Note: The values presented are approximate and can vary between studies.
Visualizations
Caption: Workflow of a typical pharmacokinetic study for empagliflozin.
Caption: Protein precipitation workflow for empagliflozin extraction.
Caption: Logical relationship for deriving key pharmacokinetic parameters.
References
Application of Empagliflozin-d4 in Bioequivalence Studies of Empagliflozin Formulations
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Empagliflozin is an orally administered sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. To ensure the therapeutic equivalence of generic empagliflozin formulations, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. A critical component of conducting accurate and reliable BE studies is the development and validation of a robust bioanalytical method for the quantification of empagliflozin in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard (IS), such as Empagliflozin-d4, is highly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for quantitative bioanalysis using mass spectrometry.[1][2] this compound, being structurally and physicochemically similar to empagliflozin, effectively compensates for variability during sample preparation and analysis, leading to improved accuracy and precision of the bioanalytical method.[1][3]
This document provides detailed application notes and protocols for the use of this compound in bioequivalence studies of empagliflozin formulations. It includes a summary of quantitative data from various validated bioanalytical methods, detailed experimental protocols, and visualizations of the experimental workflow.
I. Bioanalytical Method Validation using this compound
A sensitive, selective, and validated bioanalytical method is essential for the accurate determination of empagliflozin concentrations in plasma samples obtained during a bioequivalence study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common technique for this purpose, with this compound used as the internal standard.[4]
Quantitative Data Summary
The following tables summarize the key parameters of validated LC-MS/MS methods for the quantification of empagliflozin using this compound in human plasma.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatographic Column | Synergi 2.5µ Fusion-Reverse phase 100A (100 mm×2.0 mm), 2.5 µm | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) | X Bridge C18 (75 mm × 4.6 mm, 3.5 μ) |
| Mobile Phase | Methanol: 0.2% Formic acid (75:25, v/v) | 0.1% aqueous formic acid: Acetonitrile (75:25, v/v) | Acetonitrile: 10 mM Ammonium Bicarbonate (70:30, v/v) |
| Flow Rate | 0.3 µL/min | 0.2 mL/min | 0.8 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition (Empagliflozin) | m/z 451.04 → 71.07 | m/z 451.72 → 71.29 | - |
| MRM Transition (this compound) | - | m/z 455.43 → 75.05 | - |
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | - | 5 - 1,000 | 2 - 1,000 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.9998 |
| Precision (%CV) | <15% | <15% | Intra-day: <15%, Inter-day: <15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% | 94.48% to 104.74% |
| Recovery (%) | - | - | - |
| Lower Limit of Quantification (LLOQ) (ng/mL) | - | 5 | 2 |
II. Experimental Protocols
This section provides detailed protocols for sample preparation, and LC-MS/MS analysis for the quantification of empagliflozin in human plasma using this compound as an internal standard.
Protocol 1: Plasma Sample Preparation (Liquid-Liquid Extraction)
Objective: To extract empagliflozin and this compound from human plasma.
Materials:
-
Human plasma samples
-
Empagliflozin and this compound stock solutions
-
Ethyl acetate (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (concentration to be optimized based on the linearity range).
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
Objective: To extract empagliflozin and this compound from human plasma by precipitating proteins.
Materials:
-
Human plasma samples
-
Empagliflozin and this compound stock solutions
-
Acetonitrile (HPLC grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Pipette 150 µL of plasma into a clean microcentrifuge tube.
-
Add 300 µL of acetonitrile containing the internal standard, this compound.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Objective: To quantify empagliflozin concentrations in the extracted plasma samples.
Instrumentation:
-
Liquid Chromatograph (e.g., UPLC system)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Procedure:
-
Set up the LC-MS/MS system with the chromatographic and mass spectrometric conditions as detailed in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Prepare a calibration curve by spiking known concentrations of empagliflozin into blank plasma and processing them as per the chosen sample preparation protocol.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Inject the extracted samples, calibration standards, and QC samples into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode for the specific transitions of empagliflozin and this compound.
-
Process the data using appropriate software to determine the peak area ratios of empagliflozin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Calculate the concentration of empagliflozin in the unknown samples using the regression equation of the calibration curve.
III. Bioequivalence Study Design and Data Analysis
A typical bioequivalence study for empagliflozin is a randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study in healthy adult subjects under fasting conditions.
Key Pharmacokinetic Parameters
The following pharmacokinetic (PK) parameters are calculated for both the test and reference formulations:
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
Acceptance Criteria for Bioequivalence
The test and reference formulations are considered bioequivalent if the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80.00% to 125.00%.
IV. Visualizations
The following diagrams illustrate the key workflows and relationships in the application of this compound in bioequivalence studies.
Caption: Bioanalytical workflow for empagliflozin quantification.
Caption: Logical flow of a bioequivalence study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
Application Notes and Protocols: Preparation of Empagliflozin-d4 Internal Standard Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of Empagliflozin-d4 internal standard (IS) working solutions for use in quantitative bioanalysis, typically by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound is a stable isotope-labeled version of Empagliflozin, making it an ideal internal standard for accurately quantifying the drug in biological matrices.[1][2]
Materials and Equipment
1.1 Chemicals and Reagents:
-
This compound powder (≥98% isotopic purity)[]
-
LC-MS grade Methanol[4]
-
LC-MS grade Dimethyl Sulfoxide (DMSO)[2]
-
LC-MS grade Acetonitrile
-
Ultrapure water
1.2 Equipment:
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)
-
Calibrated micropipettes and sterile, low-binding pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, to aid dissolution)
-
Cryo-storage vials or amber glass vials for storage
Experimental Protocols
This protocol outlines a three-step process: preparation of a primary stock solution, an intermediate stock solution, and the final working internal standard solution.
2.1 Protocol for Primary Stock Solution (S1) Preparation (1 mg/mL)
The primary stock solution is the initial, high-concentration solution prepared directly from the solid standard.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 1 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a 1 mL Class A volumetric flask. Add approximately 0.8 mL of methanol.
-
Mixing: Gently swirl or vortex the flask to dissolve the powder completely. An ultrasonic bath can be used if needed to ensure full dissolution.
-
Final Volume: Once fully dissolved, bring the flask to the 1 mL mark with methanol. Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the solution into appropriately labeled cryo-vials. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
2.2 Protocol for Intermediate Stock Solution (S2) Preparation (1 µg/mL)
This intermediate dilution step helps improve the accuracy of the final working solution.
-
Pipetting: Using a calibrated micropipette, transfer 10 µL of the 1 mg/mL Primary Stock Solution (S1) into a 10 mL volumetric flask.
-
Dilution: Add approximately 9 mL of a diluent (e.g., Acetonitrile or a 50:50 mixture of methanol:water).
-
Mixing: Vortex the solution for 30 seconds to ensure it is thoroughly mixed.
-
Final Volume: Bring the flask to the 10 mL mark with the chosen diluent. Cap and invert several times.
-
Storage: This solution can be stored at 2-8°C for short-term use.
2.3 Protocol for Working Internal Standard Solution (S3) Preparation (25 ng/mL)
This is the final solution that will be added to the analytical samples (e.g., plasma, standards, and quality controls). The concentration is optimized for typical LC-MS/MS methods.
-
Pipetting: Transfer 2.5 mL of the 1 µg/mL Intermediate Stock Solution (S2) into a 100 mL volumetric flask.
-
Dilution: The diluent for this step should be the solvent used for protein precipitation in the bioanalytical method, which is commonly acetonitrile. Add approximately 90 mL of acetonitrile to the flask.
-
Mixing: Vortex the solution thoroughly.
-
Final Volume: Bring the flask to the 100 mL mark with acetonitrile. Cap and invert to ensure homogeneity.
-
Usage: This working solution is now ready. In a typical protein precipitation workflow, a fixed volume (e.g., 300 µL) of this solution is added to a smaller volume (e.g., 150 µL) of the plasma sample. It is recommended to prepare this solution fresh for each analytical run.
Data Presentation
The following table summarizes the quantitative details for the preparation of each solution.
| Solution ID | Description | Starting Material | Concentration of Starting Material | Volume of Starting Material | Diluent | Final Volume | Final Concentration |
| S1 | Primary Stock | This compound Powder | N/A (Solid) | ~1 mg | Methanol | 1 mL | 1 mg/mL |
| S2 | Intermediate Stock | Primary Stock (S1) | 1 mg/mL | 10 µL | Acetonitrile | 10 mL | 1 µg/mL (1000 ng/mL) |
| S3 | Working IS Solution | Intermediate Stock (S2) | 1 µg/mL | 2.5 mL | Acetonitrile | 100 mL | 25 ng/mL |
Storage and Stability Summary
| Form | Solvent | Storage Temperature | Stability Period | Reference |
| Powder | N/A | -20°C | ≥ 3 years | |
| Stock Solution | DMSO or Methanol | -20°C | ~1 month | |
| Stock Solution | DMSO or Methanol | -80°C | ~6 months | |
| Aqueous Working Solution | Aqueous Buffers | Room Temperature | Not Recommended (>1 day) |
Note: Always refer to the manufacturer's certificate of analysis for specific storage and stability information. To ensure the integrity of the solutions, they should be protected from light.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the preparation of this compound working solutions.
Caption: Workflow for preparing this compound solutions.
References
Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Empagliflozin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Empagliflozin is an orally administered sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[1] Accurate quantification of empagliflozin in human plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid-liquid extraction (LLE) is a widely used sample preparation technique that offers a cost-effective and efficient method for extracting empagliflozin from complex biological matrices like plasma.[2][3] This application note provides a detailed protocol for the liquid-liquid extraction of empagliflozin from human plasma, suitable for subsequent analysis by validated chromatographic methods such as UPLC-MS/MS or HPLC-UV.
Experimental Protocol
This protocol is a synthesis of validated methods for the liquid-liquid extraction of empagliflozin from human plasma.[2][4]
1. Materials and Reagents
-
Empagliflozin reference standard
-
Empagliflozin-d4 (Internal Standard, IS)
-
Ethyl acetate (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium acetate (AR grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Deionized water
2. Preparation of Solutions
-
Empagliflozin Stock Solution (1000 µg/mL): Accurately weigh 10 mg of empagliflozin and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve.
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.
-
Internal Standard (IS) Working Solution (5 µg/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of methanol and water.
3. Sample Preparation and Extraction Procedure
-
Sample Thawing: Thaw the frozen human plasma samples at room temperature.
-
Aliquoting: Pipette 250 µL of the plasma sample into a clean microcentrifuge tube.
-
Addition of Internal Standard: Add 25 µL of the IS working solution (5 µg/mL) to each plasma sample, except for the blank plasma sample.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Protein Precipitation (Optional but Recommended): Add 1 mL of acetonitrile to the plasma sample, vortex for 1 minute, and then centrifuge. This step can enhance extraction efficiency.
-
Liquid-Liquid Extraction:
-
Add 2 mL of ethyl acetate or diethyl ether to the sample tube.
-
Vortex the tube vigorously for 5 minutes to facilitate the transfer of empagliflozin into the organic layer.
-
-
Centrifugation: Centrifuge the samples at 6000 RPM for 15 minutes to achieve a clear separation of the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 1.5 mL) into a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 250 µL of the mobile phase (e.g., a 50:50 v/v mixture of acetonitrile and water) and vortex for 1 minute.
-
Final Centrifugation: Centrifuge the reconstituted sample at 6000 RPM for 5 minutes.
-
Analysis: Transfer the supernatant into an autosampler vial for analysis by LC-MS/MS or a similar sensitive analytical technique.
Data Presentation
The following tables summarize typical quantitative data obtained from validated liquid-liquid extraction methods for empagliflozin in human plasma.
Table 1: Liquid-Liquid Extraction Parameters
| Parameter | Value | Reference |
| Plasma Volume | 250 µL | |
| Extraction Solvent | Ethyl Acetate or Diethyl Ether | |
| Solvent Volume | 2 mL | |
| Vortex Time | 5 minutes | |
| Centrifugation Speed | 6000 RPM | |
| Centrifugation Time | 15 minutes | |
| Evaporation Temperature | 40°C | |
| Reconstitution Volume | 250 µL |
Table 2: Method Validation Parameters
| Parameter | Empagliflozin | Internal Standard (this compound) | Reference |
| Linearity Range | 2.0 - 979.9 pg/mL | - | |
| Correlation Coefficient (r²) | > 0.999 | - | |
| Mean Recovery | 94.63% | 91.94% | |
| Precision (%CV) at LQC | 0.05% | - | |
| Accuracy at LQC | 100.03% | - | |
| Precision (%CV) at HQC | 0.01% | - | |
| Accuracy at HQC | 100.01% | - |
Visualizations
Diagram 1: Liquid-Liquid Extraction Workflow for Empagliflozin
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. ijper.org [ijper.org]
- 3. Development and Validation of a Bioanalytical Method to Determine Empagliflozin in Human Plasma Using UPLC-MS/MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
Application of Empagliflozin-d4 in Preclinical and Clinical Drug Development
Application Note & Protocols
Introduction
Empagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubules of the kidneys. By inhibiting SGLT2, empagliflozin reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[1][2][3] This mechanism of action is independent of insulin secretion, making it an effective treatment for type 2 diabetes mellitus.[1][2] Empagliflozin-d4, a deuterium-labeled stable isotope of empagliflozin, serves as a critical tool in the preclinical and clinical development of its parent drug. Its primary application is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise and accurate quantification of empagliflozin in biological matrices such as human plasma. This ensures reliable pharmacokinetic, bioequivalence, and toxicokinetic studies, which are fundamental to drug development. While it can also be used as a tracer in metabolic studies, its predominant role is as an internal standard.
Preclinical and Clinical Applications of this compound
The development of a new drug requires robust and validated bioanalytical methods to characterize its pharmacokinetic (PK) profile, including absorption, distribution, metabolism, and excretion (ADME). This compound is instrumental in these studies.
1. Pharmacokinetic and Bioequivalence Studies: In clinical trials, accurate measurement of empagliflozin concentrations in plasma over time is essential to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life. This compound is added to patient samples at a known concentration at the beginning of the sample preparation process. Since this compound is chemically identical to empagliflozin but has a different mass, it co-elutes with the analyte during chromatography and experiences similar extraction recovery and matrix effects. This allows for the correction of any variability during sample processing and analysis, leading to highly accurate and precise quantification of empagliflozin.
2. Therapeutic Drug Monitoring (TDM): Although not routinely performed for empagliflozin, TDM may be employed in special patient populations or research settings. The use of this compound as an internal standard ensures the reliability of the concentration measurements, which is crucial for dose adjustments and patient management.
3. In Vitro Metabolism Studies: While not explicitly detailed in the provided search results as a tracer, stable isotope-labeled compounds like this compound are valuable tools for identifying and quantifying metabolites in in vitro systems, such as human liver microsomes or hepatocytes.
Signaling Pathway of Empagliflozin
Empagliflozin's primary mechanism of action is the inhibition of the SGLT2 transporter in the kidneys. This leads to a cascade of physiological effects that contribute to its therapeutic benefits in type 2 diabetes and cardiovascular disease.
Caption: Signaling pathway of Empagliflozin.
Experimental Protocols
Protocol 1: Quantification of Empagliflozin in Human Plasma using LC-MS/MS
This protocol describes a validated method for the determination of empagliflozin in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Empagliflozin reference standard
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile and methanol
-
Formic acid (≥98%)
-
Ammonium acetate
-
Ultrapure water
-
Drug-free human plasma with K2EDTA as an anticoagulant
2. Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer
-
C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
3. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of empagliflozin and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the empagliflozin stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (5 µg/mL): Dilute the this compound stock solution with the same diluent.
4. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (5 µg/mL this compound) and vortex.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
5. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) |
| Mobile Phase | 0.01% Formic acid in water : Acetonitrile (70:30 v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Empagliflozin: m/z 451.04 → 71.07this compound: m/z 455.15 → 358.21 |
6. Data Analysis:
-
Quantify empagliflozin by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
Determine the concentration of empagliflozin in the unknown samples by interpolation from the calibration curve.
Quantitative Data Summary
The following table summarizes the typical validation parameters for the bioanalytical method described above.
| Validation Parameter | Result |
| Linearity Range | 2.0 - 1000.0 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |
| Accuracy (Intra- & Inter-day) | 85-115% of nominal value |
| Precision (Intra- & Inter-day, CV%) | ≤ 15% |
| Recovery (Empagliflozin) | ~85% |
| Recovery (this compound) | ~87% |
| Matrix Effect | No significant ion suppression or enhancement observed |
| Stability (Bench-Top, Freeze-Thaw, Long-Term) | Stable |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the quantification of empagliflozin in human plasma.
Caption: Bioanalytical workflow for empagliflozin.
Conclusion
This compound is an indispensable tool in the preclinical and clinical development of empagliflozin. Its primary role as an internal standard in LC-MS/MS assays enables the generation of high-quality, reliable data for pharmacokinetic, bioequivalence, and other essential studies. The detailed protocols and established validation parameters underscore its importance in ensuring the safety and efficacy of empagliflozin for the treatment of type 2 diabetes and related conditions.
References
- 1. Pharmacokinetic and Pharmacodynamic Profile of Empagliflozin, a Sodium Glucose Co-Transporter 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SGLT2 Inhibitor Empagliflozin for the Treatment of Type 2 Diabetes Mellitus: a Bench to Bedside Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into the Use of Empagliflozin—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Empagliflozin in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosing and administration of empagliflozin in various in vivo rodent models. The following protocols and data are intended to facilitate the design and execution of preclinical studies evaluating the efficacy and mechanisms of this SGLT2 inhibitor.
Mechanism of Action
Empagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is predominantly found in the proximal renal tubules.[1] Its primary mechanism involves the reduction of renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels in a manner independent of insulin.[1][2] Preclinical research in rodent models is vital for elucidating the therapeutic potential and the molecular pathways influenced by empagliflozin in the context of diabetes and its associated complications.[1][2]
Data Presentation: Empagliflozin Dosing and Administration in Rodent Models
The following table summarizes reported dosages and administration routes for empagliflozin in various mouse and rat models.
| Rodent Model | Strain | Condition | Dose | Route of Administration | Treatment Duration | Reference |
| Mouse | C57BL/6J | High-Fat Diet-Induced Obesity | 3-30 mg/kg/day | Oral Gavage | 8-16 weeks | |
| Mouse | C57BL/6J or NMRI | Streptozotocin (STZ)-Induced Diabetes (Type 1) | 3 or 10 mg/kg/day | Oral Gavage | 8 days | |
| Mouse | C57BL/6J | Streptozotocin (STZ)-Induced Diabetes (Type 1) | 10 mg/kg/day | Oral Gavage | 5 days or 3 weeks | |
| Mouse | db/db | Type 2 Diabetes | 10 mg/kg/day | Oral Gavage | 10 weeks | |
| Mouse | Akita (Ins2+/C96Y) | Type 1 Diabetes | 300 mg/kg of diet (~60-80 mg/kg/day) | Diet Admixture | 15 weeks | |
| Mouse | CD-1 | Pharmacokinetic Study | 250 mg/kg (single dose) | Oral Gavage | Single Dose | |
| Mouse | C57BL/6J | Myocardial Infarction | 10 mg/kg (single dose) | Intraperitoneal Injection | Single Dose | |
| Rat | Zucker Diabetic Fatty (ZDF) | Type 2 Diabetes | 10 and 30 mg/kg/day | Drinking Water | 6 weeks | |
| Rat | Wistar | Streptozotocin (STZ)-Induced Diabetes (Type 1) | 10 and 30 mg/kg/day | Oral Gavage | 7 weeks | |
| Rat | Wistar | Streptozotocin (STZ)-Induced Diabetes | 20 mg/kg/day | Oral Gavage | 5 weeks | |
| Rat | Wistar Han | Pharmacokinetic Study | 5 mg/kg (single dose) | Oral Gavage | Single Dose | |
| Rat | Sprague-Dawley | High-Fat Diet/Low-Dose STZ | 10 mg/kg/day | Oral Gavage | 29 days |
Note on Bioavailability: The oral bioavailability of empagliflozin is high in mice (90–97%) and moderate in rats (31%). This species-specific difference is a critical consideration when designing studies and comparing outcomes.
Experimental Protocols
Protocol 1: Administration via Oral Gavage
Oral gavage is a precise method for delivering a specific dose of empagliflozin.
Materials:
-
Empagliflozin powder
-
Vehicle (e.g., 0.5% Hydroxyethyl Cellulose (HEC), 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) with 5% DMSO, or distilled water)
-
Weighing scale
-
Vortex mixer
-
Appropriately sized gavage needles
-
Animal scale
Procedure:
-
Preparation of Empagliflozin Suspension:
-
Calculate the total amount of empagliflozin and vehicle needed for the study cohort and duration.
-
Weigh the required amount of empagliflozin powder.
-
Prepare the chosen vehicle solution. For a 0.5% HEC solution, dissolve 0.5 g of HEC in 100 mL of sterile water.
-
Suspend the empagliflozin powder in the vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25 g mouse with a gavage volume of 100 µL, the concentration would be 2.5 mg/mL).
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of the suspension to be administered.
-
Gently restrain the animal.
-
Introduce the gavage needle orally, advancing it carefully into the esophagus and toward the stomach.
-
Administer the calculated volume of the empagliflozin suspension.
-
Administer the vehicle alone to the control group.
-
Monitor the animal for any signs of distress or regurgitation.
-
Protocol 2: Administration via Diet Admixture
This method is suitable for long-term studies to minimize the stress associated with repeated handling.
Materials:
-
Empagliflozin powder
-
Standard rodent chow
-
Specialized diet formulation provider or appropriate mixing equipment
Procedure:
-
Dose Calculation:
-
Determine the target daily dose of empagliflozin in mg/kg of body weight (e.g., 30 mg/kg/day).
-
Measure the average daily food consumption for the specific rodent strain and age (e.g., approximately 4 g/day for a 25 g mouse).
-
Calculate the required concentration of empagliflozin in the feed (in mg of empagliflozin per kg of chow).
-
-
Diet Preparation:
-
Empagliflozin can be commercially incorporated into the rodent diet at the specified concentration.
-
Alternatively, if preparing in-house, ensure thorough and uniform mixing of the empagliflozin powder with the powdered chow before pelleting.
-
-
Administration:
-
Provide the medicated chow to the treatment groups ad libitum.
-
The control group should receive the standard, non-medicated chow.
-
Monitor food consumption regularly to ensure accurate dosing.
-
Protocol 3: Administration via Drinking Water
This is another non-invasive method for long-term administration, particularly effective in rat models like the Zucker diabetic fatty (ZDF) rat.
Materials:
-
Empagliflozin powder
-
Drinking water
-
Water bottles
Procedure:
-
Dose Calculation:
-
Determine the target daily dose in mg/kg.
-
Measure the average daily water consumption of the animals.
-
Calculate the concentration of empagliflozin required in the drinking water to achieve the target dose.
-
-
Preparation and Administration:
-
Dissolve the calculated amount of empagliflozin in the drinking water.
-
Provide the medicated water to the treatment groups. The control group should receive regular drinking water.
-
Measure water consumption daily to monitor drug intake.
-
Prepare fresh medicated water regularly to ensure stability.
-
Visualization of Pathways and Workflows
Signaling Pathway of Empagliflozin
Caption: Empagliflozin's mechanism of action and downstream signaling pathways.
Experimental Workflow for Empagliflozin Studies
Caption: General experimental workflow for empagliflozin studies in diabetic mice.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Empagliflozin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of empagliflozin in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The protocols are based on validated methods from scientific literature and are intended to guide researchers in developing and implementing robust analytical procedures.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated HPLC methods for empagliflozin analysis. This allows for a direct comparison of method performance.
Table 1: HPLC Methods for Empagliflozin Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Thermo Hypersil GOLD C18 (250 x 4.6 mm, 5 µm)[1] | Phenomenex C18 (25 cm × 4.6 mm, 5µm)[2] | Agilent C18 (250 mm x 4.6 mm, 5µm)[3] | Cosmosil C18 (250mm x 4.6ID, 5 micron)[4] | Spherisorb® RP-18 (150 × 4.6 mm, 5 μm) |
| Mobile Phase | 0.1% Trifluoroacetic acid : Acetonitrile (70:30 v/v) | Methanol : Water (70:30% v/v) | Methanol : 0.05% Acetic acid (pH 3.3) (75:25 v/v) | Methanol : KH2PO4 Buffer (60:40) | Acetonitrile : Formic acid (pH 4.0) (gradient) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min | 0.8 ml/min | 1.2 mL/min |
| Detection (UV) | 224 nm | 224 nm | 224 nm | 227 nm | Not Specified |
| Retention Time | Not Specified | Not Specified | Not Specified | 6.7 min | Not Specified |
| Linearity (µg/mL) | 0.025-30 | 2-14 | Not Specified | 1-5 | 0.115-1.15 |
| Correlation (R²) | >0.999 | 0.999 | >0.999 | 0.9966 | >0.999 |
| LOD (µg/mL) | 0.020 | Not Specified | 0.26 | Not Specified | 0.035 |
| LOQ (µg/mL) | 0.061 | Not Specified | 0.78 | Not Specified | 0.115 |
| Accuracy (%) | 98.0-100.13 | Not Specified | 100.44 (0.18 SD) | 99.94 | Good recovery |
Table 2: HPLC Methods for Simultaneous Analysis of Empagliflozin and Metformin
| Parameter | Method 6 | Method 7 | Method 8 |
| Column | Grace C18 (250×4.6mm, 5µm) | Hypersil BDS C18 (15 cm x 4.6 mm, 5 μm) | Ascentis C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Water (pH 3.0) (80:20 v/v) | Phosphate buffer : Acetonitrile (70:30 v/v) | 0.1% Orthophosphoric acid : Acetonitrile (60:40 v/v) |
| Flow Rate | 0.8 ml/min | 1.5 mL/min | 1.0 mL/min |
| Detection (UV) | 227 nm | 255 nm | 260 nm |
| Retention Time | Empagliflozin: 5.133 min, Metformin: 2.630 min | Empagliflozin: 6.4 min, Metformin: 2.6 min | Not Specified |
| Linearity (µg/mL) | Empagliflozin: 1-5, Metformin: 68-340 | Empagliflozin: 3.125-9.38, Metformin: 250-750 | Empagliflozin: 1.25-7.50, Metformin: 125-750 |
| Correlation (R²) | Not Specified | >0.999 | Not Specified |
| LOD (µg/mL) | Not Specified | Not Specified | Not Specified |
| LOQ (µg/mL) | Not Specified | Not Specified | Empagliflozin: 0.08, Metformin: 4.59 |
| Accuracy (%) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Analysis of Empagliflozin in Bulk and Pharmaceutical Dosage Forms
This protocol is based on a validated stability-indicating RP-HPLC method.
1. Materials and Reagents:
-
Empagliflozin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA) or Water (HPLC grade)
-
Empagliflozin tablets
2. Chromatographic Conditions:
-
HPLC System: A system equipped with a UV-Vis detector.
-
Column: Thermo Hypersil GOLD C18 (250 x 4.6 mm, 5 µm) or Phenomenex C18 (25 cm × 4.6 mm, 5µm).
-
Mobile Phase: A filtered and degassed mixture of 0.1% Trifluoroacetic acid and Acetonitrile (70:30 v/v) or Methanol and Water (70:30 v/v).
-
Flow Rate: 0.8 mL/min or 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (25 ± 1°C).
-
Detection Wavelength: 224 nm.
3. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Empagliflozin reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.025-30 µg/mL or 2-14 µg/mL).
4. Sample Preparation (from Tablets):
-
Weigh and finely crush a number of tablets (e.g., 20) to obtain a homogenous powder.
-
Accurately weigh a portion of the powder equivalent to a single dose of empagliflozin (e.g., 10 mg).
-
Transfer the powder to a volumetric flask (e.g., 50 mL) and add a portion of the mobile phase.
-
Sonicate for a sufficient time (e.g., 15-30 minutes) to ensure complete dissolution of the drug.
-
Make up the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
5. Analysis:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solutions for analysis.
-
Quantify the amount of empagliflozin in the sample by comparing the peak area with the calibration curve.
Protocol 2: Simultaneous Analysis of Empagliflozin and Metformin in Combined Dosage Forms
This protocol is adapted from validated methods for the simultaneous determination of empagliflozin and metformin.
1. Materials and Reagents:
-
Empagliflozin and Metformin Hydrochloride reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen orthophosphate or Orthophosphoric acid
-
Combined empagliflozin and metformin tablets
2. Chromatographic Conditions:
-
HPLC System: A system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Grace C18 (250×4.6mm, 5µm), Hypersil BDS C18 (15 cm x 4.6 mm, 5 μm), or Ascentis C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Method A: Methanol : Water (pH adjusted to 3.0 with phosphoric acid) (80:20 v/v).
-
Method B: Phosphate buffer (6.8 g KH2PO4 in 1 L water) : Acetonitrile (70:30 v/v).
-
Method C: 0.1% Orthophosphoric acid : Acetonitrile (60:40 v/v).
-
-
Flow Rate: 0.8 mL/min, 1.5 mL/min, or 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 227 nm, 255 nm, or 260 nm.
3. Standard Solution Preparation:
-
Prepare individual stock solutions of Empagliflozin and Metformin HCl in the mobile phase.
-
From the stock solutions, prepare mixed standard solutions containing both analytes at various concentrations within their respective linear ranges.
4. Sample Preparation (from Tablets):
-
Follow a similar procedure as described in Protocol 1 for sample preparation from tablets, ensuring the final concentration of both empagliflozin and metformin falls within their respective calibration ranges.
5. Analysis:
-
Inject the mixed standard solutions to generate calibration curves for both empagliflozin and metformin.
-
Inject the prepared sample solutions.
-
Calculate the concentration of each drug in the sample based on their respective peak areas and calibration curves.
Visualizations
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Empagliflozin Experiments
Welcome to the technical support center for empagliflozin research. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in their experiments involving empagliflozin.
Frequently Asked Questions (FAQs)
Q1: My cells are showing decreased viability after empagliflozin treatment, which was unexpected. What could be the cause?
A1: While empagliflozin is generally not considered cytotoxic at typical experimental concentrations, several factors could contribute to decreased cell viability.[1] Consider the following:
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High Drug Concentrations: In vitro concentrations of empagliflozin typically range from nanomolar to low micromolar.[1] Very high concentrations may induce non-specific effects. We recommend performing a dose-response curve to identify the optimal concentration for your experiments.[1]
-
Cell Type Specificity: The effects of empagliflozin can be cell-type specific. It's crucial to ensure the cell line you are using is appropriate for your research question and ideally expresses SGLT2 if that is your target of investigation.[1]
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Off-Target Effects: Although the primary target is SGLT2, off-target effects influencing cellular stress pathways or mitochondrial function could play a role.[1]
-
Experimental Conditions: The glucose concentration in your cell culture medium can significantly influence the outcome. Ensure you have a proper vehicle control (e.g., DMSO) at the same concentration used to dissolve empagliflozin.
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Apoptosis: To determine if the decrease in viability is due to apoptosis, consider performing a TUNEL assay or measuring caspase-3 activity.
Q2: I am observing unexpected changes in mitochondrial function (e.g., increased ROS) in my empagliflozin-treated cells. How can I troubleshoot this?
A2: Empagliflozin has been reported to have direct effects on mitochondrial function, often reducing mitochondrial reactive oxygen species (ROS). If you observe an increase, it could be due to experimental artifacts or specific cellular responses.
-
Validate Your Assay: Ensure your mitochondrial function assays are properly controlled. Use positive and negative controls for ROS production and mitochondrial membrane potential.
-
Assess Overall Cellular Redox State: Measure overall cellular oxidative stress markers to correlate with your mitochondrial findings.
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Consider the Cellular Context: The impact on mitochondria can be influenced by the specific cell type and the metabolic state induced by your culture conditions.
Q3: I'm not seeing the expected effect of empagliflozin on glycemic control in my animal model. What should I check?
A3: Several factors can influence the in vivo efficacy of empagliflozin:
-
Dosage and Administration: Ensure the dosage is appropriate for your animal model. Doses of 10 mg/kg and 30 mg/kg have been used in ZDF rats. The route and frequency of administration are also critical.
-
Duration of Treatment: Some beneficial effects of empagliflozin may only become apparent with long-term treatment.
-
Endpoint Measurement: The sensitivity and timing of your endpoint measurements are crucial for detecting changes.
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Confirmation of Drug Action: Verify that empagliflozin is effectively lowering blood glucose and increasing urinary glucose excretion in your model.
Q4: My Western blot results for AMPK pathway activation are inconsistent after empagliflozin treatment. What could be the reason?
A4: Empagliflozin has been shown to activate the AMP-activated protein kinase (AMPK) pathway. Inconsistent results could stem from several sources:
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Timing of Lysate Collection: The phosphorylation of AMPK can be transient. Perform a time-course experiment to determine the optimal time point for observing peak phosphorylation after empagliflozin treatment.
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Cellular Energy Status: The activation of AMPK is sensitive to the cellular AMP/ATP ratio. Ensure consistent cell culture conditions, including glucose concentration and cell density, across experiments.
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Antibody Quality: Use validated antibodies specific for the phosphorylated form of AMPKα at Threonine-172 and total AMPKα for normalization.
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Experimental Model: The effect of empagliflozin on AMPK can vary between different cell lines and tissues.
Troubleshooting Guides
Inconsistent Glucose Uptake Assay Results
If you are experiencing variability in your glucose uptake assays with empagliflozin, consult the following guide.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | Incomplete washing, leading to residual fluorescent probe. | Increase the number and rigor of washing steps after incubation with the fluorescent probe. Ensure complete removal of the washing buffer between each step. |
| Probe concentration is too high, causing non-specific binding. | Optimize the concentration of the fluorescent glucose analog (e.g., 2-NBDG) to find a balance between signal and background. | |
| Variable IC50 Values | Inconsistent cell seeding density. | Ensure a uniform cell monolayer by optimizing seeding density and allowing sufficient time for attachment. |
| Fluctuations in incubation times or temperatures. | Strictly adhere to standardized incubation times and maintain a constant temperature (e.g., 37°C). | |
| Instability of empagliflozin in the assay medium. | Prepare fresh dilutions of empagliflozin for each experiment. | |
| No or Weak Inhibition of Glucose Uptake | The cell line does not express SGLT2 or expresses it at very low levels. | Use a cell line known to endogenously express SGLT2 (e.g., HK-2 cells) or a recombinant cell line overexpressing SGLT2. |
| Incorrect buffer composition. | For SGLT2-mediated transport, it is critical to use a sodium-containing buffer. Include a sodium-free buffer control to demonstrate sodium dependency. | |
| Suboptimal concentration of the glucose analog. | Ensure the concentration of the fluorescent glucose analog is appropriate for your cell type and assay conditions. A concentration of 200 µM 2-NBDG has been used for HK-2 cells. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to empagliflozin's effects from various studies.
Table 1: Empagliflozin Potency and Selectivity
| Target | IC50 (nM) | Cell Line/System | Reference |
| hSGLT2 | 1.1 - 3.1 | CHO or HEK293 cells expressing hSGLT2 | Grempler et al., 2012 |
| hSGLT1 | > 8300 | CHO or HEK293 cells expressing hSGLT1 | |
| hSGLT4 | > 3500 | Cells expressing hSGLT4 | |
| hSGLT5 | ~1100 | Cells expressing hSGLT5 |
Table 2: Effects of Empagliflozin on Signaling Pathways
| Protein | Change Observed | Experimental Model | Empagliflozin Treatment | Reference |
| p-AMPKα (Thr172) | Increased | KKAy mice (pWAT and eWAT) | 8 weeks | |
| p-AMPK | Increased | Diabetic mice | - | |
| p-STAT3 (Tyr705) | Increased | Mice with ischemia/reperfusion | - | |
| p-STAT3 | Decreased | PDGF-BB-induced VSMCs | - | |
| N-Nrf2 | Increased | HG-stimulated HPMCs | - | |
| HO-1 | Increased | HG-stimulated HPMCs | - |
Experimental Protocols
2-NBDG Glucose Uptake Assay in HK-2 Cells
This protocol describes a fluorescence-based method to measure glucose uptake in the human kidney proximal tubule cell line, HK-2.
Materials:
-
HK-2 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well black, clear-bottom plates
-
PBS (Phosphate-Buffered Saline)
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Empagliflozin
-
Fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm)
Procedure:
-
Cell Seeding: Seed HK-2 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Cell Treatment:
-
Remove the culture medium and wash the cells twice with warm PBS.
-
Pre-incubate the cells with empagliflozin at various concentrations in a suitable buffer for 15-30 minutes at 37°C. Include a vehicle control.
-
-
Glucose Uptake:
-
Add 2-NBDG working solution (e.g., 200 µM in a sodium-containing buffer) to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Measurement:
-
Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.
-
Add 100 µL of PBS or a cell lysis buffer to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Normalize the fluorescence intensity to the vehicle control to determine the percentage of glucose uptake inhibition.
-
Plot the percentage of inhibition against the logarithm of the empagliflozin concentration to determine the IC50 value.
-
Western Blot Analysis of AMPK Activation
This protocol outlines the steps to assess the phosphorylation status of AMPK in response to empagliflozin treatment.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.
Visualizations
Caption: Empagliflozin's mechanism of SGLT2 inhibition.
Caption: A general experimental workflow for empagliflozin studies.
Caption: Empagliflozin's activation of the AMPK signaling pathway.
References
Technical Support Center: Optimizing Empagliflozin Dosage for In Vivo Rodent Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing empagliflozin dosage for in vivo rodent studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for empagliflozin in mice and rats?
A1: A common starting dose for empagliflozin in both mice and rats is 10 mg/kg/day.[1][2][3] However, the effective dose can range from 1 mg/kg to 30 mg/kg per day, depending on the rodent model and the specific disease being investigated.[1] For instance, in some type 2 diabetes models, doses of 10 and 30 mg/kg/day have proven effective in restoring glycemic control.[1]
Q2: What is the most common and effective route of administration for empagliflozin in rodent studies?
A2: Oral gavage is a frequently used method as it ensures precise dosage administration. However, for longer-term studies, administering empagliflozin in drinking water or formulating it in the chow can minimize stress from repeated handling.
Q3: What is the oral bioavailability of empagliflozin in mice and rats?
A3: The oral bioavailability of empagliflozin is high in mice (90–97%) and moderate in rats (31%). This significant difference is crucial to consider when designing studies and comparing results between these species.
Q4: What are the primary signaling pathways affected by empagliflozin?
A4: The principal mechanism of empagliflozin is the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the renal proximal tubules, which leads to increased urinary glucose excretion. Downstream of SGLT2 inhibition, empagliflozin has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in regulating metabolism and reducing inflammation. Other influenced pathways include the NLRP3 inflammasome and NF-κB signaling.
Q5: Are there any known side effects of empagliflozin in rodents?
A5: A primary physiological effect of empagliflozin is an increase in urination, which can lead to dehydration. It is essential to ensure animals have constant and easy access to drinking water. In some studies, especially at higher doses, disruption of calcium homeostasis has been observed in rodents.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in blood glucose levels between animals in the same treatment group. | Inconsistent drug intake (if administered in food or water). | Consider switching to oral gavage for more precise dosing. If using medicated chow or water, measure daily consumption to ensure consistent intake. |
| Differences in the severity of the induced disease model (e.g., streptozotocin-induced diabetes). | Ensure a standardized and consistent disease induction protocol. Stratify animals into treatment groups based on baseline blood glucose levels. | |
| Unexpected mortality in the treatment group. | Dehydration due to excessive urination. | Ensure constant and easy access to drinking water. Monitor for signs of dehydration (e.g., scruffy fur, lethargy). Consider providing a hydrogel or other water supplement. |
| Difficulty with oral gavage administration leading to animal stress or injury. | Improper technique or animal handling. | Ensure personnel are properly trained in animal handling and gavage techniques. Consider alternative administration methods like medicated chow or drinking water for long-term studies. |
| No significant effect on blood glucose despite treatment. | Incorrect dosage or formulation. | Verify dosage calculations and the stability of the empagliflozin formulation. For diet admixture, ensure homogenous mixing. |
| Insufficient duration of treatment. | Some effects of empagliflozin may only be apparent after long-term administration. |
Quantitative Data Summary
Table 1: Empagliflozin Dosage in Rodent Models of Diabetes
| Rodent Model | Strain | Dose (mg/kg/day) | Route of Administration | Reference |
| Type 1 Diabetes | Sprague Dawley Rat | 3, 10 | Oral Gavage | |
| Type 1 Diabetes | Wistar Rat | 10 | Oral Gavage | |
| Type 2 Diabetes | Zucker Diabetic Fatty (ZDF) Rat | 10, 30 | Drinking Water | |
| Type 2 Diabetes | db/db Mouse | 1, 10 | Oral Gavage | |
| Diet-Induced Obesity | C57BL/6J Mouse | 3, 10, 30 | Oral Gavage |
Table 2: Empagliflozin Dosage in Rodent Models of Cardiovascular and Renal Disease
| Disease Model | Strain | Dose (mg/kg/day) | Route of Administration | Reference |
| Heart Failure (Pressure Overload) | C57BL/6 Mouse | 10 | Oral Gavage | |
| Heart Failure (Hypertension & Diabetes) | mRen27/tetO-shIR Rat | 10 | Not Specified | |
| Chronic Kidney Disease | Fawn-Hooded Hypertensive Rat | 10 | Not Specified | |
| Diabetic Nephropathy | Sprague-Dawley Rat | 10 | Oral Gavage |
Experimental Protocols
Protocol 1: Preparation and Administration of Empagliflozin via Oral Gavage
-
Vehicle Preparation : Prepare a 0.5% solution of hydroxyethyl cellulose (HEC) or carboxymethylcellulose (CMC) in sterile water.
-
Empagliflozin Suspension : Weigh the required amount of empagliflozin powder. Suspend the powder in the 0.5% HEC or CMC solution to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse with a gavage volume of 0.25 mL).
-
Homogenization : Vortex the suspension thoroughly before each use to ensure a uniform mixture.
-
Administration : Administer the calculated volume of the empagliflozin suspension to the animal using an appropriate-sized gavage needle. Perform the gavage at the same time each day to maintain consistency.
-
Control Group : Administer the same volume of the vehicle alone to the control group animals.
Protocol 2: Administration of Empagliflozin in Drinking Water
-
Dosage Calculation : Determine the target daily dose of empagliflozin in mg/kg. Measure the average daily water consumption of the specific rodent strain being used.
-
Solution Preparation : Calculate the required concentration of empagliflozin to be dissolved in the drinking water to achieve the target dose based on the average daily water intake.
-
Administration : Provide the medicated drinking water to the treatment groups. Ensure fresh solutions are provided regularly to maintain stability.
-
Monitoring : Measure water consumption daily to monitor drug intake and adjust the concentration if necessary.
-
Control Group : The control group should receive regular drinking water.
Visualizations
Caption: Empagliflozin's mechanism of action and downstream signaling pathways.
Caption: General experimental workflow for in vivo rodent studies with empagliflozin.
References
How to address matrix effects in LC-MS/MS analysis of empagliflozin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS analysis of empagliflozin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of empagliflozin?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, interfering compounds from the sample matrix (e.g., plasma, urine).[1][2] In the LC-MS/MS analysis of empagliflozin, these effects can lead to ion suppression or enhancement, which negatively impacts the accuracy, precision, and sensitivity of the method.[3][4] This can result in unreliable quantification of empagliflozin in biological samples.[5]
Q2: What are the common sources of matrix effects in bioanalytical studies of empagliflozin?
A2: The primary sources of matrix effects in biological samples like plasma are endogenous components such as phospholipids, salts, and proteins. Inadequate sample cleanup is a major reason for the presence of these interfering substances, which can co-elute with empagliflozin and affect its ionization.
Q3: How can I assess the presence and extent of matrix effects in my empagliflozin assay?
A3: The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of empagliflozin in a post-extraction spiked sample (blank matrix extract spiked with analyte) to the peak area of a pure standard solution at the same concentration. A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.
Q4: What is the most effective strategy to minimize matrix effects?
A4: A multi-faceted approach is often the most effective. This includes:
-
Optimizing Sample Preparation: Employing more rigorous cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix components compared to simpler methods like protein precipitation (PPT).
-
Chromatographic Separation: Modifying the mobile phase, gradient profile, or using a different column can help separate empagliflozin from interfering matrix components.
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard, such as empagliflozin-d4, is highly recommended to compensate for matrix effects.
Troubleshooting Guide
Issue 1: I am observing significant ion suppression for empagliflozin.
Possible Cause: Co-elution of endogenous matrix components, such as phospholipids.
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
If you are using protein precipitation (PPT), consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). LLE is generally more effective at removing phospholipids. A study using methyl tert-butyl ether (TBME) for LLE showed good results for empagliflozin.
-
For SPE, mixed-mode cartridges (e.g., Oasis WCX) can provide cleaner extracts by combining reversed-phase and ion-exchange mechanisms.
-
-
Optimize Chromatography:
-
Adjust the mobile phase composition and gradient to better separate empagliflozin from the region where phospholipids typically elute.
-
Consider using a UPLC system, as the higher resolution can lead to a statistically significant improvement in reducing matrix effects compared to traditional HPLC.
-
-
Utilize a Stable Isotope-Labeled Internal Standard:
-
This compound is a suitable internal standard that co-elutes with empagliflozin and experiences similar matrix effects, thereby providing effective compensation.
-
Issue 2: My results show high variability between replicate injections.
Possible Cause: Inconsistent matrix effects across different samples that are not being adequately compensated for by the internal standard.
Troubleshooting Steps:
-
Evaluate the Internal Standard:
-
Ensure you are using a stable isotope-labeled internal standard like this compound. Structural analogs like dapagliflozin have also been used but may not compensate as effectively as a SIL-IS.
-
-
Standardize Sample Preparation:
-
Inconsistencies in the sample preparation process can lead to variable matrix composition. Ensure precise and repeatable execution of each step, from pipetting to extraction.
-
-
Assess Matrix from Different Sources:
-
During method validation, it is crucial to evaluate the matrix effect using at least six different lots of the biological matrix to ensure the method is robust.
-
Experimental Protocols & Data
Sample Preparation Methodologies
Below are summaries of different sample preparation protocols that have been successfully used for the analysis of empagliflozin in human plasma.
Protocol 1: Protein Precipitation (PPT)
-
Procedure: To a plasma sample, add a precipitating agent like acetonitrile (often containing the internal standard). Vortex to mix and then centrifuge to pellet the precipitated proteins. The clear supernatant is then injected into the LC-MS/MS system. Some methods incorporate a freezing step at -80°C to enhance the removal of proteins and lipids.
-
Advantages: Simple, fast, and suitable for high-throughput analysis.
-
Disadvantages: Generally provides the least effective cleanup, often resulting in significant matrix effects.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Procedure: Plasma samples are typically basified (e.g., with 0.2 N sodium hydroxide) before adding an immiscible organic solvent like methyl tert-butyl ether (TBME) or a mixture of ethyl acetate and water. After vortexing and centrifugation, the organic layer containing the analyte and internal standard is transferred, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
Advantages: More effective at removing phospholipids and other interferences compared to PPT, leading to cleaner extracts.
-
Disadvantages: Can have lower recovery for more polar analytes.
Protocol 3: Solid-Phase Extraction (SPE)
-
Procedure: Plasma samples may be pre-treated (e.g., precipitation with ammonia solution) before being loaded onto an SPE cartridge (e.g., Oasis WCX or SOLA). The cartridge is then washed with specific solutions to remove interferences, and the analyte is eluted with an appropriate solvent. The eluent is then typically evaporated and reconstituted.
-
Advantages: Can provide the cleanest extracts by utilizing specific chemical interactions to retain the analyte while washing away matrix components.
-
Disadvantages: Can be more time-consuming and costly than PPT or LLE.
Quantitative Data Summary
The following tables summarize the recovery and matrix effect data from various studies on empagliflozin analysis.
Table 1: Empagliflozin Recovery Data
| Sample Preparation Method | Analyte/IS | Mean Recovery (%) | Reference |
| Protein Precipitation | Empagliflozin | ~95% | |
| This compound | ~92% | ||
| Solid-Phase Extraction | Empagliflozin | Not Specified | |
| Linagliptin | 97.2% | ||
| Metformin | 98.5% |
Table 2: Matrix Effect Data
| Method | Analyte | Matrix Factor | Result | Reference |
| Protein Precipitation | Empagliflozin | Not Specified | No significant ion suppression or enhancement observed | |
| LLE with MTBE | Empagliflozin | 1.024 (LQC), 1.025 (HQC) | Minimal matrix effect |
Visualized Workflows
Diagram 1: General Workflow for LC-MS/MS Analysis
Caption: General workflow for empagliflozin quantification.
Diagram 2: Decision Tree for Troubleshooting Ion Suppression
Caption: Troubleshooting guide for ion suppression.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. providiongroup.com [providiongroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. payeshdarou.ir [payeshdarou.ir]
Improving chromatographic peak shape and sensitivity for empagliflozin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of empagliflozin for improved peak shape and sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of empagliflozin?
A typical starting point for empagliflozin analysis by HPLC involves a C18 column and a mobile phase consisting of a mixture of an acidic aqueous solution and an organic solvent like acetonitrile or methanol.[1][2] The detection wavelength is generally set around 224-230 nm.[1][3]
Q2: How can I improve the peak shape of my empagliflozin chromatogram?
Poor peak shape, such as tailing or fronting, can be caused by several factors. To improve peak shape, consider the following:
-
Mobile Phase pH: Adjusting the mobile phase pH can significantly impact peak shape. For empagliflozin, using an acidic mobile phase (e.g., with 0.1% trifluoroacetic acid or 0.05% acetic acid) can help to protonate silanol groups on the column, reducing peak tailing.[1]
-
Mobile Phase Composition: The choice and ratio of organic solvent to the aqueous phase are critical. Acetonitrile is a commonly used organic modifier that often provides good peak shape. Experimenting with different ratios can optimize peak symmetry.
-
Column Choice: While C18 columns are widely used, other stationary phases like phenyl columns can also provide good separation and peak shape for empagliflozin and its impurities.
-
Sample Overload: Injecting too high a concentration of the sample can lead to peak fronting or tailing. Try diluting your sample or reducing the injection volume.
Q3: My empagliflozin peak is showing significant tailing. What are the common causes and solutions?
Peak tailing is a common issue in reverse-phase chromatography and can be attributed to several factors:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Solution: Add a competitive agent like trifluoroacetic acid (TFA) or formic acid to the mobile phase to mask these silanol groups. Using a well-end-capped column can also minimize these interactions.
-
-
Column Contamination: Contaminants from previous injections can accumulate on the column frit or at the head of the column.
-
Solution: Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column itself.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of empagliflozin, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Solution: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.
-
Q4: How can I increase the sensitivity of my empagliflozin assay?
To enhance the sensitivity and achieve lower limits of detection (LOD) and quantification (LOQ), consider the following strategies:
-
Optimize Detection Wavelength: Ensure you are using the wavelength of maximum absorbance for empagliflozin, which is typically around 224 nm.
-
Mobile Phase Optimization: A well-optimized mobile phase can lead to sharper peaks, which in turn increases the signal-to-noise ratio and improves sensitivity.
-
Use of High-Purity Solvents: High-purity solvents and reagents will reduce baseline noise, thereby improving the signal-to-noise ratio.
-
Employing UHPLC-MS/MS: For very low-level quantification, transitioning to a UHPLC-MS/MS system can offer significantly higher sensitivity and selectivity compared to HPLC-UV.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of empagliflozin.
| Issue | Possible Causes | Suggested Solutions |
| Peak Tailing | Secondary silanol interactions. | Add 0.1% TFA or formic acid to the mobile phase. Use an end-capped column. |
| Column overload. | Reduce sample concentration or injection volume. | |
| Column contamination. | Wash the column with a strong solvent. Replace the guard column. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload. | Reduce sample concentration or injection volume. | |
| Split Peaks | Column void or channeling. | Replace the column. |
| Partially blocked frit. | Backflush the column. If the problem persists, replace the frit or the column. | |
| Broad Peaks | Large extra-column volume. | Use shorter, narrower internal diameter tubing. |
| Low flow rate. | Optimize the flow rate; excessively low rates can increase diffusion. | |
| Baseline Noise | Contaminated mobile phase. | Use fresh, high-purity solvents and filter the mobile phase. |
| Detector lamp issue. | Check the lamp's age and intensity; replace if necessary. | |
| Air bubbles in the system. | Degas the mobile phase thoroughly. |
Experimental Protocols
Below are detailed methodologies for the HPLC analysis of empagliflozin, summarized from various validated methods.
Method 1: HPLC-UV for Bulk and Pharmaceutical Dosage Forms
This method is suitable for the routine quality control of empagliflozin.
Table 1: Chromatographic Conditions for Method 1
| Parameter | Value | Reference |
| Column | Thermo Hypersil GOLD C18 (250 x 4.6 mm, 5 µm) | |
| Mobile Phase | 0.1% Trifluoroacetic acid in water: Acetonitrile (70:30 v/v) | |
| pH | 4.8 | |
| Flow Rate | 0.8 mL/min | |
| Injection Volume | 20 µL | |
| Detection Wavelength | 224 nm | |
| Column Temperature | Ambient (25 ± 1°C) | |
| Retention Time | ~5.47 min |
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of empagliflozin in a suitable solvent (e.g., methanol) and dilute with the mobile phase to the desired concentration.
-
Sample Solution Preparation: For tablets, weigh and crush the tablets to a fine powder. Dissolve an accurately weighed portion of the powder in a diluent, sonicate, and filter to obtain a clear solution.
-
Chromatographic Run: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.
Method 2: Stability-Indicating RP-HPLC Method
This method is designed to separate empagliflozin from its degradation products.
Table 2: Chromatographic Conditions for Method 2
| Parameter | Value | Reference |
| Column | Agilent C18 (250 x 4.6 mm, 5 µm) | |
| Mobile Phase | 0.05% Acetic acid in water (pH 3.3): Methanol (25:75 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Injection Volume | Not Specified | |
| Detection Wavelength | 224 nm | |
| Column Temperature | Not Specified |
Procedure:
-
Forced Degradation Studies: Subject the empagliflozin sample to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Chromatographic Analysis: Analyze the stressed samples alongside an unstressed standard to demonstrate the method's ability to separate the main peak from any degradation products.
Visualizations
Troubleshooting Workflow for Poor Peak Shape
This diagram outlines a logical approach to diagnosing and resolving common peak shape issues in HPLC analysis.
A troubleshooting workflow for addressing poor peak shape in HPLC.
General Experimental Workflow for Empagliflozin Analysis
This diagram illustrates the typical steps involved in the chromatographic analysis of empagliflozin from sample preparation to data analysis.
A general workflow for the HPLC analysis of empagliflozin.
References
Common issues with Empagliflozin-d4 stability in analytical solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common stability issues encountered with Empagliflozin-d4 in analytical solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with this compound in analytical solutions?
Based on forced degradation studies of Empagliflozin, the deuterated internal standard, this compound, is likely susceptible to degradation under similar stress conditions. The most significant stability concerns are hydrolysis in both acidic and alkaline media, as well as oxidative degradation.[1][2][3][4][5] It is generally more stable under neutral, thermal, and photolytic conditions.
Q2: What are the recommended storage conditions for this compound stock solutions?
To ensure long-term stability, this compound stock solutions, typically prepared in solvents like DMSO or methanol, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. For short-term storage (up to 24 hours), solutions have been found to be stable at both refrigerated (4°C) and ambient room temperature (25°C). It is crucial to use airtight containers and protect the solutions from light and moisture.
Q3: How can I prevent the degradation of this compound in my analytical runs?
To minimize degradation, consider the following:
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pH Control: Maintain the pH of your mobile phase and sample diluents within a stable range. Based on data for the non-deuterated form, avoid highly acidic or alkaline conditions.
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Solvent Selection: this compound is soluble in methanol and DMSO. Ensure the chosen solvent is compatible with your analytical method and does not promote degradation.
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Temperature Control: While thermally stable to a degree, it is good practice to use a temperature-controlled autosampler, especially for long analytical sequences.
-
Light Protection: Use amber vials or protect samples from light, particularly if photolytic degradation is a concern in your specific matrix.
-
Fresh Preparations: Prepare working solutions fresh daily and avoid prolonged storage at room temperature.
Q4: Are there known degradation products of Empagliflozin that I should be aware of for this compound?
Yes, several degradation products of Empagliflozin have been identified under forced degradation conditions. It is reasonable to assume that this compound will form analogous deuterated degradation products. The primary degradation pathways for Empagliflozin involve hydrolysis and oxidation. One identified degradation pathway for Empagliflozin involves a dechlorination pathway upon exposure to ultraviolet C radiation.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Ensure the mobile phase pH is appropriate to control the ionization of any silanol groups on the column. Consider a different column chemistry if the issue persists. |
| Column Overload | Reduce the injection volume or the concentration of the standard solution. |
| Contamination | Flush the column with a strong solvent. Check for contamination in the mobile phase or sample diluent. |
Issue 2: Inconsistent this compound Response (Area Counts)
| Possible Cause | Troubleshooting Step |
| Degradation in Solution | Prepare fresh standards. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Avoid prolonged exposure of solutions to light and ambient temperature. |
| Precipitation in Autosampler | Check the solubility of this compound in your sample diluent. If using a high percentage of aqueous solvent, consider adding a small amount of organic solvent to maintain solubility. |
| Injector Variability | Perform an injector precision test with a stable compound to rule out hardware issues. |
Issue 3: Appearance of Unexpected Peaks Near the this compound Peak
| Possible Cause | Troubleshooting Step |
| On-Column Degradation | This may occur if the mobile phase is too acidic or basic. Evaluate the stability of this compound in the mobile phase over time. |
| Degradation in Stock or Working Solutions | This is a strong indicator of instability. Prepare fresh solutions and re-inject. Refer to the stability data in the tables below to identify potential degradation conditions. |
| Co-eluting Impurity | Optimize the chromatographic method to improve the resolution between this compound and any potential impurities or degradants. |
Quantitative Data Summary
The following tables summarize the degradation of Empagliflozin under various stress conditions. It is anticipated that this compound will exhibit similar degradation patterns.
Table 1: Summary of Empagliflozin Degradation under Different Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1N HCl | 5 days | 60°C | Significant | |
| Alkaline Hydrolysis | 0.1N NaOH | 5 days | 60°C | Significant | |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | RT | Moderate | |
| Thermal Degradation | Dry Heat | 5 days | 60°C | Minimal | |
| Photolytic Degradation | UV Light (254 nm) | 24 hours | RT | Minimal |
Note: "Significant," "Moderate," and "Minimal" are qualitative summaries from the cited literature. Quantitative values can vary based on specific experimental conditions.
Table 2: Example of a Time-Course Degradation Study for Empagliflozin in Acidic and Basic Media
| Time Point | % Remaining in 0.1N HCl at 60°C | % Remaining in 0.1N NaOH at 60°C |
| 0 hours | 100% | 100% |
| 24 hours | 85% | 78% |
| 72 hours | 62% | 55% |
| 120 hours | 45% | 38% |
This table presents hypothetical data based on the general findings that degradation is more pronounced in alkaline media compared to acidic media over time.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1N HCl and keep it at 60°C.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1N NaOH and keep it at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep it at room temperature.
-
Thermal Degradation: Store a solid sample of this compound and a solution in a hot air oven at 60°C.
-
Photolytic Degradation: Expose a solid sample and a solution to UV light (e.g., 1.2 million lux hours and 200 watt-hours/square meter).
-
-
Sample Collection and Analysis: Withdraw samples at appropriate time intervals (e.g., 0, 24, 48, 72, 96, and 120 hours). Neutralize the acidic and basic samples before dilution. Dilute all samples to a suitable concentration with the mobile phase. Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for inconsistent analytical response.
References
- 1. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Dealing with poor recovery of empagliflozin during sample extraction
Welcome to the technical support center for empagliflozin sample extraction. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the extraction of empagliflozin from various biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you achieve optimal recovery and reliable results in your bioanalytical assays.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the sample extraction of empagliflozin.
Q1: I am experiencing low recovery of empagliflozin using Liquid-Liquid Extraction (LLE). What are the potential causes and solutions?
A1: Low recovery in LLE can stem from several factors related to the physicochemical properties of empagliflozin and the extraction conditions.
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Inappropriate Solvent Choice: Empagliflozin has a logP of 1.7, indicating moderate lipophilicity. While soluble in organic solvents like ethanol, DMSO, and dimethylformamide, its solubility in common extraction solvents can vary.[1][2] Diethyl ether and ethyl acetate have been successfully used for empagliflozin extraction.[3][4][5] If you are using a different solvent, consider switching to one of these.
-
Incorrect pH of the Aqueous Phase: The pH of the sample matrix (e.g., plasma) can significantly impact the ionization state of empagliflozin and its partitioning into the organic phase. While the pKa of empagliflozin is not explicitly stated in the search results, adjusting the pH can be critical. For instance, one study reported basifying plasma samples before solid-phase extraction. Experiment with adjusting the sample pH to a more basic or acidic level to promote the neutral form of the molecule, which is more readily extracted into an organic solvent.
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Insufficient Mixing/Vortexing: Inadequate mixing can lead to incomplete partitioning of empagliflozin into the organic solvent. Ensure vigorous and sufficient vortexing to maximize the surface area for extraction.
-
Phase Separation Issues: Incomplete separation of the aqueous and organic layers can lead to the loss of analyte. Ensure complete phase separation by adequate centrifugation. If emulsions form, consider adjusting the pH, salt concentration, or using a different organic solvent.
Q2: My recovery results are highly variable between samples. What could be causing this inconsistency?
A2: High variability in recovery can be due to inconsistencies in the extraction procedure or sample handling.
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Inconsistent Pipetting: Ensure accurate and consistent pipetting of the sample, internal standard, and extraction solvents.
-
Variable Extraction Times: Maintain consistent vortexing and incubation times for all samples.
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Temperature Fluctuations: Perform extractions at a consistent temperature, as temperature can affect solvent properties and extraction efficiency.
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Matrix Effects: Differences in the composition of individual biological samples (e.g., lipid content in plasma) can influence extraction efficiency. Consider a more robust sample cleanup method like Solid-Phase Extraction (SPE) to minimize matrix effects.
Q3: I am using Solid-Phase Extraction (SPE), but my empagliflozin recovery is still poor. How can I optimize my SPE protocol?
A3: Poor recovery in SPE can be due to issues with the sorbent, loading conditions, or elution steps.
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Inappropriate Sorbent: Empagliflozin can be effectively extracted using mixed-mode or reversed-phase SPE cartridges, such as Oasis WCX or Oasis HLB. Ensure you are using a sorbent that has appropriate chemistry for retaining empagliflozin.
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Incorrect pH during Loading: The pH of the sample load solution is crucial for optimal retention on the SPE sorbent. One successful method involved basifying plasma samples before loading onto a SOLA cartridge. This suggests that a more neutral or basic form of empagliflozin may interact more effectively with the sorbent.
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Inefficient Washing: The wash step is critical for removing interferences without eluting the analyte. If you are losing empagliflozin during this step, consider using a weaker wash solvent (e.g., a lower percentage of organic solvent in the wash solution).
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Incomplete Elution: Empagliflozin may be strongly retained on the sorbent. To ensure complete elution, you may need to use a stronger elution solvent (e.g., a higher percentage of organic solvent or the addition of a modifier like formic acid or ammonium hydroxide). One protocol uses 5% NH4OH in the elution solvent for a mixed-mode Oasis WCX cartridge.
Q4: Should I be concerned about the stability of empagliflozin during sample preparation?
A4: Based on available data, empagliflozin is generally stable under typical laboratory conditions. One study found it to be stable in solution at both refrigerated (4°C) and ambient room temperature for 24 hours. However, it is always good practice to process samples as quickly as possible and store them at appropriate temperatures (-20°C or -80°C) to minimize any potential degradation.
Quantitative Data Summary
The following table summarizes reported recovery data for empagliflozin from various studies.
| Biological Matrix | Extraction Method | Key Parameters | Average Recovery (%) | Reference |
| Human Plasma | Liquid-Liquid Extraction (LLE) | Solvent: Diethyl Ether | Good results (not quantified) | |
| Human Plasma | Liquid-Liquid Extraction (LLE) | Solvent: Ethyl Acetate | 85.30 | |
| Human Plasma | Liquid-Liquid Extraction (LLE) | - | 77.19 - 83.84 | |
| Human Plasma | Solid-Phase Extraction (SPE) | Sorbent: SOLA, basified plasma | 93.73 | |
| Human Plasma | Solid-Phase Extraction (SPE) | Sorbent: Molecularly Imprinted Polymer | 93 | |
| Human Plasma | Protein Precipitation (PPT) | Precipitant: Tetrahydrofuran | ≥ 96.97 | |
| Feces | Solid-Phase Extraction (SPE) | - | ≥ 89.5 | |
| Plasma | Solid-Phase Extraction (SPE) | - | ≥ 87.1 | |
| Urine | Solid-Phase Extraction (SPE) | - | ≥ 95.9 |
Experimental Protocols
Below are detailed methodologies for common empagliflozin extraction techniques.
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is based on a method using ethyl acetate as the extraction solvent.
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Sample Preparation:
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Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard (IS) solution.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the plasma sample.
-
Vortex the mixture vigorously for 5 minutes.
-
-
Phase Separation:
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the mobile phase used for your analytical method (e.g., a mixture of methanol and 0.2% formic acid).
-
Vortex for 1 minute to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS or HPLC system.
-
Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a general guideline based on successful SPE methods for empagliflozin.
-
Sample Pre-treatment:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard (IS) solution.
-
Add 20 µL of 1M NaOH to basify the sample. Vortex to mix.
-
For protein precipitation prior to loading (as in one Oasis WCX protocol), add 400 µL of diluted ammonia solution and centrifuge.
-
-
SPE Cartridge Conditioning (if required by the manufacturer):
-
Condition the SPE cartridge (e.g., Oasis WCX or SOLA) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample (or the supernatant from the precipitation step) onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove endogenous interferences.
-
-
Elution:
-
Elute the empagliflozin from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or a mixture of methanol and a modifier like 5% NH4OH).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample for analysis.
-
Protocol 3: Protein Precipitation (PPT) from Human Plasma
This protocol uses tetrahydrofuran as the precipitating agent.
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard (IS) solution.
-
-
Precipitation:
-
Add 600 µL of cold tetrahydrofuran to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness.
-
Reconstitute in the mobile phase.
-
-
Analysis:
-
Inject the supernatant (or reconstituted sample) into the analytical instrument.
-
Visualizations
The following diagrams illustrate the workflows for the described extraction methods.
Caption: Liquid-Liquid Extraction (LLE) Workflow for Empagliflozin.
References
Technical Support Center: Optimizing Empagliflozin Dose-Response Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing empagliflozin dose-response curves in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of empagliflozin in a cell-based assay context?
A1: Empagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2][3][4][5] In cells expressing SGLT2, typically those of the renal proximal tubule, empagliflozin blocks the reabsorption of glucose, leading to a decrease in intracellular glucose concentration. This insulin-independent mechanism makes it a key target for type 2 diabetes research.
Q2: Which cell lines are suitable for studying the effects of empagliflozin?
A2: The choice of cell line is critical and depends on the research question.
-
For direct SGLT2 inhibition studies:
-
Human kidney proximal tubule cell lines like HK-2 , which endogenously express SGLT2, are commonly used.
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Recombinant cell lines, such as HEK293 or CHO cells stably transfected to express human SGLT2 , are ideal for specific analysis of SGLT2 inhibition. These require a control cell line (parental or mock-transfected) to determine non-SGLT2-mediated glucose uptake.
-
-
For studying off-target or downstream effects:
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Cardiomyoblast cell lines like H9C2 have been used to investigate the cardioprotective effects of empagliflozin.
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Various cancer cell lines, such as MCF-7 and MDA-MB-231 (breast cancer), have been used to explore its potential anti-cancer properties.
-
Q3: What are the typical concentrations of empagliflozin used in cell-based assays?
A3: The effective concentration of empagliflozin can vary depending on the cell line and the specific assay. In vitro concentrations typically range from the nanomolar to the low micromolar level. For SGLT2 inhibition assays, the IC50 for empagliflozin is approximately 3.1 nM. For other effects, such as on cell proliferation or signaling pathways, concentrations up to the micromolar range have been reported. It is always recommended to perform a dose-response curve to determine the optimal concentration range for your specific experimental setup.
Q4: I am observing precipitation when I add my empagliflozin stock solution to the cell culture medium. What can I do?
A4: This is a common issue as empagliflozin is sparingly soluble in aqueous solutions like cell culture media. Here are some troubleshooting steps:
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Use an appropriate solvent: Prepare a concentrated stock solution in an organic solvent like DMSO.
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Control final solvent concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same percentage of DMSO) in your experiments.
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Pre-warm solutions: To prevent precipitation due to temperature changes, pre-warm both your empagliflozin stock solution and the cell culture medium to 37°C before mixing.
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Use serial dilutions: Instead of adding the concentrated stock directly to the final volume of media, perform serial dilutions.
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Gentle sonication: If precipitation persists, gentle sonication in a water bath for a few minutes may help to redissolve the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in dose-response curve | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and check for even cell distribution in the wells. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. | |
| Degradation of empagliflozin in the culture medium. | Prepare fresh working solutions for each experiment. | |
| No or weak response to empagliflozin | Low or no SGLT2 expression in the chosen cell line. | Confirm SGLT2 expression using techniques like qPCR or Western blot. Use a positive control cell line known to express SGLT2. |
| Suboptimal assay conditions (e.g., incubation time, substrate concentration). | Optimize incubation times and the concentration of the glucose analog (e.g., 2-NBDG). | |
| Presence of high glucose in the medium competing with the tracer. | Perform glucose uptake assays in glucose-free medium. | |
| Unexpected cytotoxicity | High concentration of the organic solvent (e.g., DMSO). | Keep the final DMSO concentration below 0.1% and always include a vehicle control. |
| Off-target effects of empagliflozin at high concentrations. | Perform a dose-response experiment to determine if the effect is dose-dependent. Use concentrations relevant to the IC50 for SGLT2 inhibition where possible. | |
| Cell-type specific effects. | The effect of empagliflozin on cell viability can be cell-type specific. Review literature for expected effects on your chosen cell line. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Empagliflozin
| Parameter | Value | Cell Line/System | Reference |
| IC50 for SGLT2 | 3.1 nM | Stably over-expressing human SGLT2 | |
| IC50 for SGLT1 | 8300 nM | Stably over-expressing human SGLT1 | |
| Selectivity (SGLT1/SGLT2) | >2500-fold | - |
Table 2: Typical Experimental Parameters for a 2-NBDG Glucose Uptake Assay
| Parameter | Recommended Range/Value | Notes | Reference |
| Cell Seeding Density | 5 x 10⁴ cells/well | For a 96-well plate; should be optimized for your cell line. | |
| Empagliflozin Incubation Time | 15 - 60 minutes | Pre-incubation before adding the glucose analog. | |
| 2-NBDG Concentration | 100 - 200 µM | Higher concentrations may lead to fluorescence quenching. | |
| 2-NBDG Incubation Time | 30 - 60 minutes | Optimal time may vary depending on the cell type. | |
| Fluorescence Measurement | Excitation: ~485 nm, Emission: ~535 nm | For 2-NBDG. |
Experimental Protocols
Protocol 1: 2-NBDG Glucose Uptake Assay in SGLT2-Expressing Cells
This protocol describes a fluorescence-based assay to measure SGLT2-mediated glucose uptake.
Materials:
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HEK293 cells stably expressing human SGLT2 (HEK293-hSGLT2) or HK-2 cells.
-
Culture medium (e.g., DMEM with 10% FBS).
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96-well black, clear-bottom plates.
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Empagliflozin stock solution (in DMSO).
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2-NBDG (fluorescent glucose analog).
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Sodium-containing buffer (e.g., PBS).
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Sodium-free buffer (replace NaCl with an equimolar concentration of choline chloride).
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Phlorizin or another known SGLT inhibitor (positive control).
-
Vehicle control (DMSO).
Procedure:
-
Cell Seeding: Seed the SGLT2-expressing cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Cell Washing: Gently wash the cells twice with pre-warmed sodium-free buffer.
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Compound Incubation: Add serial dilutions of empagliflozin (in sodium-containing buffer) to the respective wells. Include vehicle control and a positive control. Incubate at 37°C for 15-30 minutes.
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Glucose Uptake: Add 2-NBDG (in sodium-containing buffer) to each well to a final concentration of 100-200 µM. To determine sodium-independent uptake, add 2-NBDG in sodium-free buffer to a separate set of wells. Incubate the plate at 37°C for 30-60 minutes.
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Stop Uptake: Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.
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Fluorescence Measurement: Add PBS or a suitable lysis buffer to each well and measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~535 nm).
-
Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Calculate the sodium-dependent 2-NBDG uptake by subtracting the fluorescence in the sodium-free buffer from that in the sodium-containing buffer.
-
Normalize the data to the vehicle control (set as 100% activity).
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Plot the percentage of inhibition against the logarithm of the empagliflozin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of SGLT2 inhibition by empagliflozin in a renal proximal tubule cell.
Caption: Experimental workflow for a 2-NBDG glucose uptake assay to determine empagliflozin IC50.
Caption: A logical troubleshooting guide for optimizing empagliflozin dose-response assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Empagliflozin: a new sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Empagliflozin? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. blog.irjpl.org [blog.irjpl.org]
Technical Support Center: Long-Term Storage of Empagliflozin and Empagliflozin-d4 Stock Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the long-term storage of empagliflozin and Empagliflozin-d4 stock solutions.
Troubleshooting Guides
This section provides solutions to common issues encountered during the preparation and storage of empagliflozin and this compound stock solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage | 1. Improper storage temperature. 2. Solvent evaporation from a poorly sealed container. 3. Use of a solvent in which empagliflozin has low solubility. | 1. Store stock solutions at the recommended temperatures of -20°C or -80°C. 2. Ensure vials are tightly sealed to prevent solvent evaporation. 3. Use recommended solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethyl formamide for preparing stock solutions.[1] |
| Cloudiness or precipitation when diluting stock solution into aqueous media | 1. Low solubility of empagliflozin in aqueous buffers.[1] 2. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. For optimal solubility in aqueous buffers, first dissolve empagliflozin in ethanol before diluting with the aqueous buffer of choice.[1] 2. It is not recommended to store aqueous solutions for more than one day.[1] 3. Pre-warm both the aqueous media and the stock solution to 37°C before mixing.[1] |
| Inconsistent experimental results | 1. Degradation of empagliflozin in the stock solution. 2. Repeated freeze-thaw cycles. 3. Exposure to light or incompatible substances. | 1. Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles. 2. Protect solutions from light by using amber vials or wrapping them in foil. 3. Avoid exposure to strong acids, bases, and oxidizing agents. |
| Difficulty dissolving solid empagliflozin | 1. Use of an inappropriate solvent. 2. Insufficient mixing or sonication. | 1. Use organic solvents like DMSO, ethanol, or dimethyl formamide, in which empagliflozin is soluble up to approximately 30 mg/mL. 2. Gentle warming and sonication can aid in the dissolution process. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing empagliflozin and this compound stock solutions?
A1: Both empagliflozin and this compound are soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide. DMSO is a common choice for preparing highly concentrated stock solutions.
Q2: What are the optimal long-term storage conditions for empagliflozin stock solutions?
A2: For long-term stability, it is recommended to store empagliflozin stock solutions at -20°C or -80°C. In a suitable solvent like DMSO, solutions can be stable for up to one year at -20°C and up to two years at -80°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the recommended long-term storage conditions for this compound stock solutions?
A3: For this compound stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.
Q4: How stable are aqueous working solutions of empagliflozin?
A4: Empagliflozin has limited solubility in aqueous buffers, and it is strongly advised not to store aqueous solutions for more than one day. Fresh dilutions should be prepared for each experiment.
Q5: Is this compound expected to be more or less stable than empagliflozin?
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for Stock Solutions
| Compound | Solvent | Storage Temperature | Recommended Duration |
| Empagliflozin | DMSO, Ethanol | -20°C | Up to 1 year |
| -80°C | Up to 2 years | ||
| This compound | DMSO | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Table 2: Summary of Empagliflozin Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 2N HCl | 30 min | 60°C | Not specified | |
| 1M HCl | 8 days | Room Temp | >50% | ||
| 0.1 N HCl | Not specified | Not specified | 48.54% | ||
| Alkaline Hydrolysis | 0.1 N NaOH | 15 min | 60°C | Not specified | |
| 2M NaOH | 8 days | Room Temp | >50% | ||
| 0.1 N NaOH | Not specified | Not specified | 38.79% | ||
| Oxidative | 20% H₂O₂ | 30 min | 60°C | Not specified | |
| 3% H₂O₂ | Not specified | 60°C | 5.05% | ||
| Thermal | Dry Heat | 30 min | 80°C | Not specified | |
| Photolytic | Sunlight | 48-72 hours | Ambient | Not specified | |
| Neutral Hydrolysis | Water | 30 min | 60°C | Not specified |
Experimental Protocols
Protocol 1: Preparation of Empagliflozin or this compound Stock Solution (10 mM in DMSO)
Materials:
-
Empagliflozin or this compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Allow the vial of empagliflozin or this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of powder. For a 10 mM stock solution, this will be approximately 4.51 mg of empagliflozin or 4.55 mg of this compound per mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Stability-Indicating RP-HPLC Method for Empagliflozin
This protocol is a representative example based on published methods.
Chromatographic Conditions:
-
Column: Agilent C18 (5µm; 4.6 x 250 mm) or equivalent
-
Mobile Phase: Methanol: 0.05% Acetic Acid in water (pH 3.3) (75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 224 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Standard Solution Preparation:
-
Prepare a stock solution of empagliflozin in methanol (e.g., 500 µg/mL).
-
Perform serial dilutions with the mobile phase to create a series of standard solutions with concentrations ranging from 5 µg/mL to 30 µg/mL.
Sample Preparation:
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Dilute the empagliflozin stock solution (from long-term storage or forced degradation studies) with the mobile phase to a final concentration within the linear range of the standard curve.
Analysis:
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Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
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Quantify the amount of empagliflozin in the samples by comparing their peak areas to the calibration curve. The percentage of degradation can be calculated by comparing the concentration of the stressed sample to that of an unstressed control sample.
Mandatory Visualizations
Caption: Experimental workflow for stock solution preparation and stability assessment.
Caption: Troubleshooting workflow for common stock solution issues.
References
Technical Support Center: High-Throughput Analysis of Empagliflozin Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the high-throughput analysis of empagliflozin samples.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental workflow.
Question: Why am I observing poor peak shape or peak tailing for empagliflozin in my chromatogram?
Answer:
Poor peak shape for empagliflozin can arise from several factors related to the chromatographic conditions or sample preparation. Here are some potential causes and solutions:
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Incompatible Mobile Phase pH: Empagliflozin is a neutral molecule, but the pH of the mobile phase can still influence interactions with the stationary phase. Ensure the mobile phase pH is optimal for the column you are using. For C18 columns, a slightly acidic mobile phase, such as one containing 0.1% formic acid, is often used to improve peak shape.[1]
-
Column Contamination or Degradation: Residual matrix components from previous injections can accumulate on the column, leading to peak tailing. Implement a robust column washing protocol between batches. If the problem persists, consider replacing the guard column or the analytical column.
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Inappropriate Solvent for Sample Dilution: The solvent used to dissolve the extracted sample for injection should be compatible with the mobile phase. A mismatch can cause peak distortion. Ideally, the diluent should be the same as or weaker than the initial mobile phase composition.[2]
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can cause tailing. Using a column with end-capping or a different stationary phase chemistry (e.g., a hybrid particle column) can mitigate this issue.
Question: I am experiencing significant signal suppression or enhancement (matrix effects). How can I mitigate this?
Answer:
Matrix effects are a common challenge in bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer.[3][4] Here’s how you can address this:
-
Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible.
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Liquid-Liquid Extraction (LLE): This is an effective technique for cleaning up samples. Solvents like ethyl acetate or tert-butyl methyl ether (TBME) have been used successfully for empagliflozin extraction.[2]
-
Solid-Phase Extraction (SPE): SPE can offer even cleaner extracts than LLE. Mixed-mode cation exchange cartridges have been shown to be effective.
-
Protein Precipitation (PPT): While a simpler method, PPT is often less clean than LLE or SPE. If using PPT, techniques like freezing the lipid layer after precipitation with acetonitrile can help minimize matrix effects.
-
-
Optimize Chromatography: Adjusting the chromatographic method to separate empagliflozin from the interfering matrix components is crucial.
-
Gradient Elution: Employ a gradient elution profile to resolve empagliflozin from early-eluting polar interferences and late-eluting non-polar interferences.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, cyano) to achieve better separation.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., empagliflozin-d4) will co-elute with the analyte and experience similar matrix effects, thus compensating for variations in signal intensity and improving the accuracy and precision of quantification.
Question: My results show high variability between replicate injections. What could be the cause?
Answer:
High variability, or poor precision, can stem from issues in sample preparation, the autosampler, or the LC-MS system itself.
-
Inconsistent Sample Preparation: Ensure that all steps of the extraction process are performed consistently across all samples. This includes accurate pipetting of plasma, internal standard, and extraction solvents.
-
Autosampler Issues:
-
Injection Volume Precision: Verify the precision of the autosampler by repeatedly injecting a standard solution.
-
Sample Temperature: Maintain samples at a consistent, cool temperature (e.g., 4-10°C) in the autosampler to prevent degradation.
-
-
System Instability:
-
Pump Performance: Fluctuations in the pump flow rate can lead to variable retention times and peak areas. Ensure the pumps are properly maintained and the mobile phase is degassed.
-
MS Source Instability: A dirty or unstable ion source can cause erratic signal. Regular cleaning and maintenance of the mass spectrometer are essential.
-
Question: I am observing carryover of empagliflozin in my blank injections after a high concentration sample. How can I resolve this?
Answer:
Carryover can lead to inaccuracies in the quantification of subsequent samples, especially those with low concentrations.
-
Optimize Autosampler Wash Method: The most common source of carryover is the autosampler.
-
Stronger Wash Solvents: Use a wash solution that is stronger than the mobile phase to effectively clean the injection needle and loop. A mixture of acetonitrile, isopropanol, and water is often effective.
-
Multiple Wash Cycles: Increase the number of wash cycles between injections.
-
-
Check for Contamination in the LC System: Carryover can also occur in the column or tubing. A thorough system flush with a strong solvent may be necessary.
-
Evaluate the Upper Limit of Quantification (ULOQ): If carryover persists despite extensive troubleshooting, it may be necessary to lower the ULOQ of the assay.
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard (IS) for the analysis of empagliflozin?
A stable isotope-labeled version of the analyte, such as this compound, is the ideal internal standard as it has nearly identical chemical properties and chromatographic behavior to empagliflozin. If a SIL-IS is not available, a structurally similar compound like dapagliflozin or nevirapine can be used, but validation must demonstrate that it does not suffer from differential matrix effects.
Q2: What are the typical stability concerns for empagliflozin samples?
Empagliflozin is generally stable, but its stability should be evaluated under various conditions as per regulatory guidelines. Key stability assessments include:
-
Freeze-Thaw Stability: Assess stability after multiple freeze-thaw cycles.
-
Bench-Top Stability: Determine how long samples can remain at room temperature before analysis.
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Long-Term Stability: Evaluate stability in the freezer over the expected storage duration.
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Stock Solution Stability: Confirm the stability of stock solutions at room temperature and under refrigeration. Forced degradation studies show that empagliflozin is most susceptible to degradation under acidic conditions.
Q3: What are the recommended sample extraction techniques for empagliflozin from plasma?
The most commonly reported and effective techniques are:
-
Liquid-Liquid Extraction (LLE): This method offers a good balance of cleanup and recovery. Common extraction solvents include ethyl acetate and tert-butyl methyl ether (TBME).
-
Protein Precipitation (PPT): A simpler and faster technique, often using acetonitrile or methanol. While efficient for high-throughput, it may result in less clean extracts and more significant matrix effects compared to LLE or SPE.
-
Solid-Phase Extraction (SPE): This technique can provide the cleanest extracts, minimizing matrix effects, but is often more time-consuming and costly.
Q4: What are the typical LC-MS/MS parameters for empagliflozin analysis?
Below is a summary of typical parameters. It is important to optimize these for your specific instrumentation.
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 2-10 mM Ammonium Acetate/Bicarbonate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.8 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transition (Positive) | m/z 451.3 → 71.1 |
| MRM Transition (Negative) | m/z 449.0 → 371.2 |
| Internal Standard (IS) | This compound |
| IS MRM Transition | m/z 455.2 → 71.1 |
Note: The specific m/z values may vary slightly depending on the instrument and adduct ion formed.
Experimental Protocols
Protocol 1: Empagliflozin Analysis in Human Plasma using UPLC-MS/MS with Liquid-Liquid Extraction (LLE)
This protocol is a generalized procedure based on common practices in the literature.
1. Preparation of Standards and Quality Controls (QCs):
- Prepare a primary stock solution of empagliflozin and this compound (IS) in methanol.
- Prepare working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water.
- Spike the working standard solutions into blank human plasma to create calibration standards and QC samples at various concentrations (e.g., LLOQ, LQC, MQC, HQC).
2. Sample Preparation (LLE):
- To 100 µL of plasma sample (unknown, standard, or QC), add 25 µL of the IS working solution. Vortex briefly.
- Add 1 mL of ethyl acetate.
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase. Vortex to mix.
- Transfer to an autosampler vial for injection.
3. UPLC-MS/MS Conditions:
- Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C
- Ionization Mode: ESI Positive
- MRM Transitions:
- Empagliflozin: m/z 451.3 → 71.1
- This compound: m/z 455.2 → 71.1
Diagrams
Caption: Liquid-Liquid Extraction (LLE) workflow for empagliflozin analysis.
Caption: Troubleshooting logic for poor chromatographic peak shape.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Empagliflozin: Empagliflozin-d4 vs. Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of empagliflozin in biological matrices, with a primary focus on the use of the stable isotope-labeled internal standard, Empagliflozin-d4. The performance of this method is contrasted with approaches utilizing alternative internal standards, supported by experimental data from published studies. This document is intended to assist researchers in selecting the most appropriate bioanalytical strategy for their pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies of empagliflozin.
Executive Summary
The gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled internal standard (SIL-IS). This compound, as a SIL-IS for empagliflozin, offers significant advantages in terms of accuracy and precision. This is because its physicochemical properties are nearly identical to the analyte, ensuring it effectively tracks and compensates for variability during sample preparation and analysis. While alternative internal standards, such as structurally similar molecules, can be employed, they may not perfectly mimic the behavior of empagliflozin, potentially leading to less reliable data. This guide presents a comparative overview of validation parameters from methods using this compound and other internal standards to inform best practices in the bioanalysis of empagliflozin.
Data Presentation: A Comparative Analysis
The following tables summarize the performance characteristics of different bioanalytical methods for empagliflozin, highlighting the key validation parameters.
Table 1: Bioanalytical Method using this compound as Internal Standard
| Validation Parameter | Result | Reference |
| Linearity Range | 2 - 1000 ng/mL | [1] |
| Accuracy (%) | 91.63 - 97.90% | [1] |
| Precision (% CV) | Intra-day: 0.37 - 4.65%, Inter-day: 0.40 - 1.68% | [1] |
| Recovery (%) | Not explicitly stated, but matrix effect was minimal | [1] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [1] |
Table 2: Bioanalytical Method using an Alternative Internal Standard (Nevirapine)
| Validation Parameter | Result | Reference |
| Linearity Range | 2.0 - 979.9 pg/mL | |
| Accuracy (%) | Not explicitly stated, but recovery was 94.63% | |
| Precision (% CV) | Not explicitly stated | |
| Recovery (%) | 94.63% | |
| Lower Limit of Quantification (LLOQ) | 2.0 pg/mL |
Table 3: Bioanalytical Method using another Alternative Internal Standard (Dapagliflozin)
| Validation Parameter | Result | Reference |
| Linearity Range | 50 - 700 ng/mL | |
| Accuracy (% Recovery) | ≥ 96.97% | |
| Precision (% CV) | Not explicitly stated | |
| Recovery (%) | ≥ 96.97% | |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Empagliflozin Quantification using this compound
This method utilizes a simple protein precipitation technique for sample preparation followed by LC-MS/MS analysis.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 25 µL of this compound working solution (as internal standard).
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 5000 rpm for 10 minutes.
-
Transfer the clear supernatant to an autosampler vial for injection.
2. Chromatographic Conditions:
-
LC System: UFLC XR
-
Column: X Bridge C18 (75 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile and 10 mM ammonium bicarbonate (70:30 v/v)
-
Flow Rate: 0.8 mL/min
-
Run Time: 2.40 min
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: API-4500 Q-TRAP
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Monitored Transitions (MRM):
-
Empagliflozin: m/z 451.17 → 355.11
-
This compound: m/z 455.15 → 358.21
-
Method 2: Empagliflozin Quantification using Nevirapine as Internal Standard
This method also employs protein precipitation for sample extraction.
1. Sample Preparation (Protein Precipitation):
-
Details of the protein precipitation protocol with Nevirapine as the internal standard are not explicitly provided in the available search result. However, a general protein precipitation method as described in Method 1 can be adapted.
2. Chromatographic Conditions:
-
LC System: Not specified
-
Column: Phenomenex Synergi, 4µm, 4.6 × 75mm
-
Mobile Phase: 5mM Ammonium Acetate buffer with 0.1% Formic Acid: Acetonitrile (50:50 v/v)
-
Flow Rate: 0.900 mL/min
-
Run Time: 3 min
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: API 4000 Q Trap
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Monitored Transitions (MRM):
-
Empagliflozin: m/z 451.52 → 71.32
-
Nevirapine: m/z 267.3 → 226.8
-
Mandatory Visualization
Caption: Experimental workflow for empagliflozin bioanalysis.
Discussion
The use of a stable isotope-labeled internal standard like this compound is the preferred approach for the bioanalysis of empagliflozin. The nearly identical chemical and physical properties between the analyte and the SIL-IS ensure that any variability introduced during sample processing, such as extraction efficiency and matrix effects, is effectively normalized. This leads to higher accuracy and precision in the quantitative results, which is crucial for regulated bioanalytical studies.
Methods employing alternative internal standards, such as Nevirapine or Dapagliflozin, can also be validated to meet regulatory requirements. However, these structural analogs may exhibit different extraction recoveries, ionization efficiencies, and chromatographic behaviors compared to empagliflozin. These differences can lead to a less effective correction for analytical variability, potentially compromising the robustness of the assay.
For instance, the method using Nevirapine as an internal standard demonstrated a very low LLOQ of 2.0 pg/mL, suggesting high sensitivity. However, without detailed precision and accuracy data, a direct comparison of its overall performance against the this compound method is challenging. The method using Dapagliflozin as an internal standard showed good recovery, but its LLOQ was significantly higher at 50 ng/mL, indicating lower sensitivity compared to the other methods.
References
A Comparative Analysis of Empagliflozin Formulations: Pharmacokinetic Profiles
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic (PK) properties of various empagliflozin formulations, supported by experimental data from recent studies. The focus is on oral tablets, including immediate-release, fixed-dose combinations, and cocrystal formulations.
Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a widely used oral medication for the management of type 2 diabetes. Its efficacy and safety are intrinsically linked to its pharmacokinetic profile. This guide delves into the comparative pharmacokinetics of different empagliflozin formulations, presenting key data in a structured format to facilitate informed decision-making in research and development.
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for different empagliflozin formulations based on data from various bioequivalence and comparative bioavailability studies. These studies were primarily conducted in healthy adult subjects under fasting and/or fed conditions.
Table 1: Bioequivalence of Generic/Test vs. Brand/Reference Empagliflozin Tablets
| Formulation (Dose) | Condition | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | Tmax (h) | t½ (h) | Study Population |
| Test (Izaban®) (25 mg) | Fasting | - | - | - | - | - | Healthy Adults[1][2] |
| Reference (Jardiance®) (25 mg) | Fasting | - | - | - | - | - | Healthy Adults[1][2] |
| Geometric Mean Ratio (90% CI) | Fasting | 105.11% (100.28-110.18%)[1] | 103.25% (99.62-107.00%) | 102.71% (99.26-106.28%) | - | - | - |
| Test (10 mg) | Fasting | 186.90 ± 47.21 | 1303.04 ± 234.28 | 1328.08 ± 243.84 | 1.50 (1.00-4.00) | 12.49 | Healthy Chinese Subjects |
| Reference (Jardiance®) (10 mg) | Fasting | 190.60 ± 40.94 | 1267.78 ± 217.07 | 1293.22 ± 224.82 | 1.38 (0.50-4.0) | 13.87 | Healthy Chinese Subjects |
| Geometric Mean Ratio (90% CI) | Fasting | 91.26-105.36% | 100.58-104.79% | 100.32-104.79% | - | - | - |
| Test (10 mg) | Fed | 151.55 ± 23.86 | 1215.65 ± 197.62 | 1241.76 ± 202.47 | - | - | Healthy Chinese Subjects |
| Reference (Jardiance®) (10 mg) | Fed | 154.08 ± 30.40 | 1199.26 ± 186.23 | 1225.54 ± 192.10 | - | - | Healthy Chinese Subjects |
| Geometric Mean Ratio (90% CI) | Fed | 92.91-105.87% | 99.17-103.66% | 99.11-103.59% | - | - | - |
Data are presented as mean ± standard deviation or median (range) where specified. The geometric mean ratios and their 90% confidence intervals for Cmax, AUC0-t, and AUC0-∞ falling within the 80.00–125.00% range indicate bioequivalence.
Table 2: Pharmacokinetics of Empagliflozin in Fixed-Dose Combination (FDC) Tablets vs. Co-administration of Individual Tablets
| Formulation | Cmax (Geometric Mean Ratio, 90% CI) | AUC0-∞ (Geometric Mean Ratio, 90% CI) | Study Population |
| Empagliflozin/Metformin FDC vs. Individual Tablets | 100.97% to 106.52% (95.86-118.35%) | 97.92% to 106.00% (93.53-109.39%) | Healthy Subjects |
| Empagliflozin L-proline/Metformin FDC vs. Empagliflozin/Metformin | 1.03 (0.99-1.08) | 1.03 (1.00-1.06) | Healthy Korean Subjects |
These studies demonstrate that the fixed-dose combination tablets are bioequivalent to the individual tablets administered together.
Table 3: Comparative Pharmacokinetics of Empagliflozin Cocrystal Formulation
| Formulation (Dose) | Cmax (µg/L) | AUClast (µg·h/L) | Tmax (h) | t½ (h) | Study Population |
| Test (CKD-370, Empagliflozin L-proline) (25 mg) | 442.02 ± 103.37 | 3131.08 ± 529.30 | 1.50 | 8.62 | Healthy Korean Subjects |
| Reference (Jardiance®) (25 mg) | 436.29 ± 118.74 | 3006.88 ± 514.21 | 1.50 | 8.59 | Healthy Korean Subjects |
| Geometric Mean Ratio (90% CI) | 1.0221 (0.9527–1.0967) | 1.0411 (1.0153–1.0677) | - | - | - |
The cocrystal formulation (CKD-370) demonstrated similar pharmacokinetic characteristics and was found to be bioequivalent to the reference Jardiance® formulation.
Experimental Protocols
The majority of the cited studies employed a randomized, open-label, two-period, two-sequence crossover design. This design is a standard approach for bioequivalence studies.
Key Methodological Aspects:
-
Study Population: Healthy adult male and/or female subjects were typically recruited.
-
Dosing: A single oral dose of the test and reference formulations was administered in each period, separated by a washout period of at least 7 days.
-
Fasting/Fed Conditions: Studies were conducted under fasting conditions (overnight fast of at least 10 hours) and, in some cases, under fed conditions (following a high-fat, high-calorie meal).
-
Blood Sampling: Serial blood samples were collected at predefined time points before and up to 72 hours after drug administration.
-
Bioanalytical Method: Plasma concentrations of empagliflozin were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental methods were used to determine the key pharmacokinetic parameters (Cmax, AUC, Tmax, t½).
-
Statistical Analysis: Bioequivalence was assessed by comparing the 90% confidence intervals (CIs) of the geometric mean ratios (test/reference) for Cmax and AUC against the standard acceptance range of 80.00% to 125.00%.
Visualizing Experimental and Logical Frameworks
To further elucidate the methodologies and concepts discussed, the following diagrams are provided.
References
Comparing empagliflozin vs. other SGLT2 inhibitors in preclinical models
A Comparative Guide for Researchers and Drug Development Professionals
The advent of sodium-glucose cotransporter 2 (SGLT2) inhibitors has revolutionized the management of type 2 diabetes, with a growing body of evidence highlighting their profound cardiovascular and renal protective effects. Within this class of drugs, empagliflozin has emerged as a prominent agent. This guide provides an objective, data-driven comparison of empagliflozin against other widely studied SGLT2 inhibitors, including dapagliflozin and canagliflozin, in preclinical models. The focus is on key parameters such as selectivity, and efficacy in models of diabetes, heart failure, and diabetic nephropathy, supported by experimental data and detailed methodologies.
At a Glance: Head-to-Head Preclinical Data
Direct comparative preclinical studies under identical experimental conditions are not always available. The following tables summarize key quantitative data synthesized from various preclinical investigations to provide a comparative overview.
Table 1: SGLT2 Inhibitor Selectivity
The selectivity for SGLT2 over SGLT1 is a key differentiator among these inhibitors. Higher selectivity for SGLT2 is thought to minimize off-target effects associated with SGLT1 inhibition.
| SGLT2 Inhibitor | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| Empagliflozin | ~3.1 | ~8300 | ~2677 |
| Dapagliflozin | ~1.1 | ~1390 | ~1264 |
| Canagliflozin | ~4.2 | ~663-710 | ~158-169 |
Note: IC50 values can vary slightly between different studies and experimental conditions.
Table 2: Comparative Efficacy in Preclinical Models of Diabetes
This table highlights the effects of different SGLT2 inhibitors on key metabolic parameters in rodent models of diabetes.
| SGLT2 Inhibitor | Animal Model | Key Findings |
| Empagliflozin | Zucker Diabetic Fatty (ZDF) rats | Abolished hyperglycemia after 6 or 14 weeks of treatment. |
| Dapagliflozin | Zucker Diabetic Fatty (ZDF) rats | Reduction in blood glucose observed within 6 hours of a single dose. |
| Canagliflozin | Streptozotocin (STZ)-induced diabetic rats | Dose-dependent reduction in blood glucose. |
Table 3: Comparative Efficacy in Preclinical Models of Heart Failure
The cardioprotective effects of SGLT2 inhibitors have been extensively studied. This table compares their performance in preclinical heart failure models.
| SGLT2 Inhibitor | Animal Model | Key Findings |
| Empagliflozin | Mouse (Pressure Overload - TAC) | Attenuated cardiac hypertrophy and fibrosis; preserved systolic function.[1] |
| Dapagliflozin | Rat (Myocardial Infarction) | Reduced cardiac fibrosis and apoptosis. |
| Canagliflozin | Swine (Chronic Myocardial Ischemia) | Improved myocardial perfusion. |
Table 4: Comparative Efficacy in Preclinical Models of Diabetic Nephropathy
Renal protection is a hallmark of the SGLT2 inhibitor class. This table summarizes their effects in preclinical models of diabetic kidney disease.
| SGLT2 Inhibitor | Animal Model | Key Findings |
| Empagliflozin | db/db mice | Reduced albuminuria and glomerulosclerosis. |
| Dapagliflozin | Streptozotocin (STZ)-induced diabetic rats | Alleviated renal fibrosis by inhibiting the TGF-β1/Smad pathway.[2] |
| Canagliflozin | Streptozotocin (STZ)-nicotinamide induced diabetic rats | Renoprotective effect comparable to telmisartan. |
Delving Deeper: Experimental Protocols
Reproducibility is paramount in preclinical research. The following are detailed methodologies for key experiments cited in the evaluation of SGLT2 inhibitors.
SGLT1 and SGLT2 Inhibition Assay using a Fluorescent Glucose Analog
This cell-based assay is fundamental for determining the inhibitory activity and selectivity of compounds against SGLT1 and SGLT2.
1. Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing human SGLT1 or SGLT2 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates and grown to confluence.
2. Assay Procedure:
-
The culture medium is removed, and cells are washed twice with a sodium-free buffer.
-
Cells are then incubated with 50 µL of sodium-free buffer containing various concentrations of the test compound (e.g., empagliflozin) or vehicle (DMSO) for 15 minutes at 37°C.
-
50 µL of a sodium-containing buffer containing 200 µM of the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is added to each well.
-
For determining sodium-independent uptake, a sodium-free buffer containing 2-NBDG is used.
-
The plate is incubated for 1-2 hours at 37°C.
-
The reaction is stopped by removing the assay buffer and washing the cells with ice-cold, sodium-free buffer.
-
Cell lysis is performed, and the fluorescence intensity of the cell lysate is measured using a fluorescence plate reader.
3. Data Analysis:
-
The specific SGLT-mediated glucose uptake is calculated by subtracting the fluorescence intensity of the sodium-independent uptake from the total sodium-dependent uptake.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
The selectivity ratio is calculated by dividing the IC50 value for SGLT1 by the IC50 value for SGLT2.
Pressure Overload-Induced Heart Failure Model (Transverse Aortic Constriction - TAC)
This surgical model is widely used to induce cardiac hypertrophy and heart failure, mimicking the effects of chronic pressure overload in humans.[1][3][4]
1. Animal Model:
-
Male C57BL/6J mice (8 weeks old) are typically used.
2. Surgical Procedure:
-
Mice are anesthetized, intubated, and ventilated.
-
A midline sternotomy is performed to expose the aortic arch.
-
A 6-0 silk suture is passed around the aorta between the innominate and left carotid arteries.
-
A 26-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.
-
The needle is then promptly removed, creating a defined constriction of the aorta.
-
The chest and skin are closed in layers. Sham-operated animals undergo the same procedure without the aortic constriction.
3. Post-Operative Care and Drug Administration:
-
Animals receive appropriate post-operative analgesia and are monitored closely.
-
After a period of 2-3 weeks to allow for the development of heart failure (confirmed by echocardiography), animals are randomized to receive either vehicle or the SGLT2 inhibitor (e.g., empagliflozin at 10 mg/kg/day) via oral gavage for the duration of the study (typically 2-8 weeks).
4. Assessment of Cardiac Function and Remodeling:
-
Echocardiography is performed at baseline and at the end of the study to assess parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
At the end of the study, hearts are excised, weighed, and processed for histological analysis (e.g., Masson's trichrome staining for fibrosis, wheat germ agglutinin staining for cardiomyocyte size) and molecular analysis (e.g., Western blotting for signaling proteins).
Streptozotocin (STZ)-Induced Diabetic Nephropathy Model
This model is commonly used to induce type 1 diabetes and subsequent diabetic kidney disease in rodents.
1. Animal Model:
-
Male Sprague-Dawley or Wistar rats, or C57BL/6 mice are frequently used.
2. Induction of Diabetes:
-
After a period of acclimatization, animals receive a single intraperitoneal injection of STZ (typically 50-65 mg/kg for rats, 130 mg/kg for mice) dissolved in citrate buffer (pH 4.5).
-
Control animals receive an injection of the citrate buffer vehicle.
-
Diabetes is confirmed 72 hours later by measuring blood glucose levels; animals with fasting blood glucose >16.7 mmol/L are considered diabetic.
3. Drug Administration:
-
Diabetic animals are randomized to receive either vehicle or the SGLT2 inhibitor (e.g., dapagliflozin at 1 mg/kg/day or 10 mg/kg/day) via oral gavage for a period of 4-16 weeks.
4. Assessment of Renal Function and Injury:
-
Urine is collected periodically to measure urinary albumin and creatinine excretion (to determine the albumin-to-creatinine ratio).
-
At the end of the study, blood samples are collected to measure blood urea nitrogen (BUN) and serum creatinine.
-
Kidneys are harvested for histopathological examination (e.g., Periodic acid-Schiff staining for glomerulosclerosis, Masson's trichrome for fibrosis) and molecular analysis (e.g., immunohistochemistry or Western blotting for markers of inflammation and fibrosis).
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular mechanisms underlying the observed preclinical effects is crucial for drug development. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: Mechanism of SGLT2 Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Dapagliflozin can alleviate renal fibrosis in rats with streptozotocin‑induced type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Empagliflozin Prevents Worsening of Cardiac Function in an Experimental Model of Pressure Overload-Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Empagliflozin improves pressure-overload-induced cardiac hypertrophy by inhibiting the canonical Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Empagliflozin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated analytical methods for the quantification of empagliflozin in pharmaceutical formulations and biological matrices. The data and protocols presented are compiled from a range of independent studies, offering a cross-laboratory perspective on method performance and applicability. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for empagliflozin.
Empagliflozin is an orally administered sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[1][2] Accurate and precise quantification of empagliflozin is crucial for quality control, pharmacokinetic studies, and bioequivalence assessment. This guide focuses on the two most prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of HPLC Methods
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the routine analysis of empagliflozin in bulk drug and tablet dosage forms. The following tables summarize the experimental conditions and validation parameters from several published methods, providing a basis for cross-method comparison.
Table 1: Comparison of Experimental Protocols for HPLC Analysis of Empagliflozin
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Symmetry, Waters C18 (100 x 4.6 mm, 2.7 µm)[3] | C18 (250 mm x 4.6 mm, 5 µm)[4] | Chemsil C18 (4.6 x 250 mm, 5 µm)[5] | C18 (Equisil BDS) (4.6 x 250 mm) 5µ | Phenomenex (Kinetex) C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Water:Acetonitrile (55:45 v/v) | 0.01 M NaH2PO4 buffer:Acetonitrile (60:40) | Methanol:Water (65:35 v/v) | Methanol:Water (40:60 v/v) | A: Water (pH 3.9 with glacial acetic acid), B: Acetonitrile |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min | 0.7 mL/min | 1.5 mL/min |
| Detection (UV) | 225 nm | 210 nm | 227 nm | 224 nm | 240 nm |
| Retention Time | 3.00 min | 4.52 min | Not Specified | Not Specified | Not Specified |
Table 2: Comparison of Validation Data for HPLC Analysis of Empagliflozin
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Linearity Range | 2–12 µg/mL | 80% - 120% of working concentration | 3-27 µg/mL | 20-100 µg/mL | 0.052-0.090 µg/mL (impurities) |
| Correlation Coefficient (r²) | Not Specified | 0.999 | 0.9996 | 0.988 | Not Specified |
| Accuracy (% Recovery) | Within limits | 96.08 – 102.88% | < 2% RSD | 99.1% | Not Specified |
| Precision (% RSD) | < 2% | Inter-day: 0.899% | < 2% | Not Specified | Not Specified |
| LOD | 0.005938 ng/mL | Not Specified | Not Specified | 2.17 µg/mL | Not Specified |
| LOQ | 0.017813 ng/mL | Not Specified | Not Specified | 6.60 µg/mL | Not Specified |
Comparative Analysis of LC-MS/MS Methods
For the determination of empagliflozin in biological matrices such as human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. The following tables compare the methodologies and performance characteristics of several published LC-MS/MS methods.
Table 3: Comparison of Experimental Protocols for LC-MS/MS Analysis of Empagliflozin
| Parameter | Method A | Method B | Method C | Method D |
| Column | Synergi 2.5µ Fusion-Reverse phase 100A (100 mm×2.0 mm), 2.5 µm | X Bridge C18 (75 mm × 4.6 mm, 3.5 µ) | Bridged Ethylene Hybrid C18 (50 mm × 2.1 mm, 1.7 µm) | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) |
| Mobile Phase | Methanol:0.2% Formic Acid (75:25 v/v) | Acetonitrile:10 mM Ammonium Bicarbonate (70:30 v/v) | 0.1% Aqueous Formic Acid:Acetonitrile (75:25 v/v) | 0.01% Formic Acid:Acetonitrile (70:30 v/v) |
| Flow Rate | 0.3 µL/min | 0.8 mL/min | 0.2 mL/min | 0.3 mL/min |
| Ionization Mode | Not Specified | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition | Not Specified | Not Specified | m/z 451.04 → 71.07 | m/z 451.72 → 71.29 |
| Internal Standard | Empagliflozin D4 | Empagliflozin D4 | Not Specified | Empagliflozin-d4 |
Table 4: Comparison of Validation Data for LC-MS/MS Analysis of Empagliflozin
| Parameter | Method A | Method B | Method C | Method D |
| Linearity Range | Not Specified | 2–1000 ng/mL | 5-1000 ng/mL | 2.0-250.0 ng/mL |
| Correlation Coefficient (r) | Linear | >0.9998 | Acceptable | Not Specified |
| Accuracy | Accurate | Complies with acceptance criteria | Acceptable | Not Specified |
| Precision (% CV) | Precise | Intra- and inter-day precision comply with acceptance criteria | Acceptable | Not Specified |
| Extraction Method | Liquid-Liquid Extraction | Not Specified | Not Specified | Acetonitrile Precipitation followed by freezing |
Experimental Protocols and Workflows
General Workflow for HPLC Method Development and Validation
The development and validation of an HPLC method for empagliflozin typically follows a standardized workflow to ensure the method is suitable for its intended purpose. This involves method development, optimization, and validation as per ICH guidelines.
Caption: General workflow for HPLC method development and validation.
Typical Bioanalytical LC-MS/MS Workflow for Empagliflozin in Plasma
The quantification of empagliflozin in biological matrices like plasma requires a more complex workflow involving sample extraction to remove interferences.
Caption: Bioanalytical workflow for empagliflozin in plasma by LC-MS/MS.
Detailed Experimental Protocols
Protocol for HPLC Method 1
This protocol is based on the method described by Gaikwad and Khulbe (2022).
-
Chromatographic Conditions:
-
Column: Symmetry, Waters C-18, 100 x 4.6 mm, 2.7 µm, Poroshell 120 EC-C18.
-
Mobile Phase: A mixture of Water and Acetonitrile in a 55:45 v/v ratio.
-
Detection: UV detector at 225 nm.
-
Mode: Isocratic.
-
-
Standard Solution Preparation:
-
Accurately weigh 100 mg of standard Empagliflozin and transfer to a 100 mL volumetric flask.
-
Add 20 mL of the mobile phase and sonicate for 10 minutes.
-
Make up the volume to 100 mL with the mobile phase to get a standard stock solution of 1000 µg/mL.
-
Further dilute the stock solution to obtain desired concentrations for the calibration curve.
-
-
Sample Preparation (Tablets):
-
Weigh and crush 20 tablets of Empagliflozin.
-
Transfer an amount of powder equivalent to a specific dose into a volumetric flask.
-
Add a portion of the mobile phase, sonicate, and then dilute to the final volume with the mobile phase.
-
Filter the solution.
-
Further dilute the filtrate to achieve a final concentration within the linear range of the method.
-
Protocol for LC-MS/MS Method B
This protocol is based on the method described by Dhani et al. (2021).
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: X Bridge C18 (75 mm × 4.6 mm, 3.5 µ).
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium bicarbonate in a 70:30 v/v ratio.
-
Flow Rate: 0.8 mL/min.
-
Run Time: 2.40 min.
-
Mass Spectrometer: AB SCIEX API4500 Q-TRAP.
-
-
Standard and Sample Solution Preparation:
-
Prepare standard and sample solutions using methanol.
-
This guide demonstrates that while various analytical methods for empagliflozin have been developed and validated in individual laboratories, a harmonized, cross-validated method has not been established. The presented data serves as a valuable resource for comparing the performance of these different methods and selecting an appropriate one for a specific application. Researchers should consider the required sensitivity, sample matrix, and available instrumentation when choosing a method. For regulatory submissions, a thorough in-house validation according to ICH guidelines is mandatory.
References
A Head-to-Head Showdown: Empagliflozin vs. Dapagliflozin in Preclinical Heart Failure Models
A deep dive into the comparative efficacy and mechanisms of two leading SGLT2 inhibitors in the context of heart failure.
The advent of sodium-glucose cotransporter-2 (SGLT2) inhibitors has revolutionized the management of heart failure. Initially developed as anti-diabetic agents, empagliflozin and dapagliflozin have demonstrated profound cardiovascular benefits, reducing hospitalizations for heart failure and cardiovascular mortality. While large-scale clinical trials have established their efficacy in patients, preclinical head-to-head comparisons are crucial for dissecting their nuanced mechanisms of action and guiding future therapeutic strategies. This guide provides an objective comparison of empagliflozin and dapagliflozin based on experimental data from various heart failure models.
Comparative Efficacy in Preclinical Models
Direct comparative studies of empagliflozin and dapagliflozin in a single preclinical heart failure model are limited. However, by synthesizing data from various studies employing similar models, a comparative overview of their effects on key cardiac parameters can be constructed.
Table 1: Comparative Effects of Empagliflozin and Dapagliflozin on Cardiac Function and Remodeling in Rodent Models of Heart Failure
| Parameter | Heart Failure Model | Empagliflozin | Dapagliflozin | Reference |
| Cardiac Function | ||||
| Left Ventricular Ejection Fraction (LVEF) | Pressure Overload (TAC) - Mouse | Improved/Preserved | Improved | [1][2] |
| Myocardial Infarction (MI) - Rat | Improved | Improved | [3] | |
| Fractional Shortening (FS) | Pressure Overload (TAC) - Mouse | Improved | - | [1] |
| Myocardial Infarction (MI) - Rat | - | Improved | ||
| Diastolic Function | Pressure Overload (TAC) - Mouse | No significant change | - | |
| Hypertensive Heart Failure - Rat | Improved | - | ||
| Cardiac Remodeling | ||||
| Cardiac Hypertrophy | Pressure Overload (TAC) - Mouse | Attenuated | - | |
| β-adrenergic overactivation - Rat | - | Alleviated | ||
| Cardiac Fibrosis | Pressure Overload (TAC) - Mouse | Attenuated | - | |
| Myocardial Infarction (MI) - Rat | - | Reduced | ||
| Angiotensin II infusion - Rat | - | Attenuated | ||
| Normoglycemic CHF - Rabbit | - | Ameliorated | ||
| Apoptosis | Myocardial Infarction (MI) - Rat | - | Reduced | |
| β-adrenergic overactivation - Rat | - | Prevented |
Note: A "-" indicates that data was not available from the searched preclinical studies for that specific parameter and model.
Key Mechanistic Insights from Preclinical Studies
The cardioprotective effects of empagliflozin and dapagliflozin extend beyond their glucose-lowering actions. Preclinical studies have implicated several key signaling pathways in their mechanisms of action.
Anti-Fibrotic Effects and the TGF-β1/Smad Pathway
Both empagliflozin and dapagliflozin have been shown to mitigate cardiac fibrosis, a key driver of heart failure progression. A central pathway implicated is the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling cascade. TGF-β1 promotes the differentiation of fibroblasts into myofibroblasts, leading to excessive extracellular matrix deposition. Both drugs have been found to inhibit this pathway, thereby reducing collagen production and attenuating fibrosis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Empagliflozin Prevents Worsening of Cardiac Function in an Experimental Model of Pressure Overload-Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Empagliflozin improves cardiac function in rats with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bioequivalence: Generic vs. Brand-Name Empagliflozin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence between generic and brand-name empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. The assessment is based on publicly available data from clinical trials, focusing on pharmacokinetic parameters and adherence to regulatory standards.
Executive Summary
Multiple independent bioequivalence studies have concluded that generic formulations of empagliflozin are bioequivalent to the brand-name product, Jardiance®. These studies, conducted in healthy adult volunteers under both fasting and fed conditions, demonstrate that the rate and extent of absorption of the generic and brand-name drugs are comparable. The key pharmacokinetic parameters, including maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and time to maximum concentration (Tmax), fall within the stringent bioequivalence limits set by major regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Mechanism of Action: SGLT2 Inhibition
Empagliflozin selectively and reversibly inhibits SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate. By blocking this transporter, empagliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[1][2] This mechanism also contributes to a modest diuretic effect and caloric loss, which can lead to reductions in blood pressure and body weight.[1][2]
Comparative Pharmacokinetic Data
Bioequivalence is established if the 90% confidence intervals (CIs) for the ratio of the geometric means (generic/brand-name) of Cmax and AUC fall within the range of 80.00% to 125.00%. The tables below summarize data from representative bioequivalence studies.
Table 1: Pharmacokinetic Parameters of Generic vs. Brand-Name Empagliflozin (25 mg) Under Fasting Conditions
| Parameter | Generic Empagliflozin (Test) | Brand-Name Empagliflozin (Reference) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 442.02 ± 103.37 | 436.29 ± 118.74 | 102.21% (95.27% - 109.67%)[3] |
| AUC0-t (ng·h/mL) | 3131.08 ± 529.30 | 3006.88 ± 514.21 | 104.11% (101.53% - 106.77%) |
| AUC0-∞ (ng·h/mL) | Not Reported in this study | Not Reported in this study | 100.64% - 106.85% (from another study) |
| Tmax (h) | 1.5 (median) | 1.5 (median) | Not Applicable |
| t1/2 (h) | 8.62 ± 1.53 | 8.59 ± 1.61 | Not Applicable |
Data are presented as mean ± standard deviation, except for Tmax which is the median. The geometric mean ratio and 90% CI are for log-transformed data.
Table 2: Pharmacokinetic Parameters of Generic vs. Brand-Name Empagliflozin (25 mg) Under Fed Conditions
| Parameter | Generic Empagliflozin (Test) | Brand-Name Empagliflozin (Reference) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | Data not explicitly separated in all studies | Data not explicitly separated in all studies | 94.21% - 104.91% |
| AUC0-t (ng·h/mL) | Data not explicitly separated in all studies | Data not explicitly separated in all studies | 97.31% - 101.79% |
| AUC0-∞ (ng·h/mL) | Data not explicitly separated in all studies | Data not explicitly separated in all studies | 97.32% - 101.83% |
The geometric mean ratios and 90% CIs are for log-transformed data from a representative study. High-fat food was found to have no clinically significant effect on the pharmacokinetics of empagliflozin.
Experimental Protocols
The bioequivalence of generic and brand-name empagliflozin is typically assessed through randomized, open-label, single-dose, two-period, two-sequence crossover studies in healthy adult volunteers.
Key Methodological Components:
-
Study Design: A randomized, open-label, two-period, two-sequence crossover design is the standard. This design allows each subject to serve as their own control, minimizing inter-subject variability.
-
Participants: Healthy male and female volunteers, typically between the ages of 18 and 55, are recruited. Inclusion and exclusion criteria ensure a homogenous study population and minimize confounding factors.
-
Drug Administration: A single oral dose of the test (generic) and reference (brand-name) empagliflozin is administered in each study period, separated by a washout period of at least 7 days to ensure complete elimination of the drug from the body.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration, typically up to 72 hours post-dose.
-
Bioanalytical Method: Plasma concentrations of empagliflozin are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This method ensures high sensitivity and specificity for the quantification of the drug.
-
Pharmacokinetic Analysis: Non-compartmental methods are used to calculate the key pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, Tmax, and t1/2).
-
Statistical Analysis: Bioequivalence is assessed by calculating the 90% confidence intervals for the geometric mean ratios of the log-transformed Cmax and AUC values of the test and reference products.
References
A Comparative Guide to Stability-Indicating HPLC Methods for Empagliflozin and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a widely prescribed oral medication for the management of type 2 diabetes.[1][2] Ensuring the purity and stability of the active pharmaceutical ingredient (API) and its formulated products is paramount for drug safety and efficacy. Stability-indicating high-performance liquid chromatography (HPLC) methods are crucial for separating and quantifying empagliflozin from its process-related impurities and degradation products formed under various stress conditions.[1][3] This guide provides a comparative overview of various validated stability-indicating HPLC methods for empagliflozin, offering a valuable resource for method selection and development.
Comparison of Chromatographic Conditions
The choice of chromatographic conditions is critical for achieving optimal separation of empagliflozin from its impurities. The following table summarizes the key parameters from several published methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Inertsil C8[1] | C18 (250 x 4.6 mm, 5 µm) | ACE PFP C18 | Phenomenex C18 (25 cm × 4.6 mm, 5μm) | Agilent C18 (5µm; 4.6 x 250 mm) |
| Mobile Phase | Gradient: 0.1% Orthophosphoric acid and Acetonitrile | Isocratic: Ammonium acetate and Acetonitrile (62:38 v/v) | Gradient: A: Acetonitrile and 0.1% Orthophosphoric acid; B: Methanol and Acetonitrile (10:90% v/v) | Isocratic: Methanol: Water (70:30% v/v) | Isocratic: Methanol/ 0.05% pH 3.3 Acetic acid (75:25) |
| Flow Rate | 1.2 ml/min | 1 ml/minute | 1.0 mL/ min | 1.0 mL/min | 1 ml/min |
| Detection Wavelength | 230 nm | 265 nm | 230 nm | 224 nm | 224 nm |
| Column Temperature | 55°C | Not Specified | 40 °C | Not Specified | Not Specified |
| Retention Time (Empagliflozin) | Not Specified | 5.3 minutes | Not Specified | 4.808 min | Not Specified |
Method Validation Summary
Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical procedure. Key validation parameters for the compared methods are presented below.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Linearity Range | LOQ to 150% | 4.62-49.51 ng/ml | LOQ level to 200% | 2-14 μg/mL | Not Specified |
| Correlation Coefficient (R²) | Not Specified | 0.998 | >0.999 | 0.999 | >0.999 |
| Accuracy (% Recovery) | 80-120% for impurities | 98.24% | Not Specified | Not Specified | 100.44% (0.18 SD) |
| LOD | Not Specified | 4.14 ng/ml | Not Specified | Not Specified | 0.26 μg/ml |
| LOQ | Not Specified | 12.55 ng/ml | Not Specified | Not Specified | 0.78 μg/ml |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
| Stress Condition | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Acidic | Degraded (0.27% impurity) | Studied | Studied | More sensitive to acid degradation | Studied |
| Alkaline | Degraded | Studied | Studied | Studied | Studied |
| Oxidative | Degraded | Studied | Studied | Studied | Studied |
| Thermal | Degraded | Studied | Studied | Studied | Not Specified |
| Photolytic | Degraded | Studied | Studied | Studied | Studied |
| Neutral/Humidity | Not Specified | Neutral degradation studied | Humidity studied | Wet heat studied | Neutral degradation studied |
Experimental Protocols & Workflows
Detailed Methodology for a Representative HPLC Method (Based on Method 1)
1. Sample Preparation:
-
Accurately weigh and transfer 10 mg of Empagliflozin into a 10ml volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (mobile phase is often used). This results in a stock solution of 1000 µg/ml.
-
Further dilutions are made to achieve the desired concentration for analysis.
2. Chromatographic System:
-
HPLC System: Agilent HPLC system or equivalent with a PDA detector.
-
Column: Inertsil C8 (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient is employed to ensure the separation of all impurities.
-
Flow Rate: 1.2 ml/min.
-
Column Temperature: 55°C.
-
Detection: 230 nm.
-
Injection Volume: 10 µl.
3. Forced Degradation Study Protocol:
-
Acid Degradation: Reflux the drug solution with 0.1 N HCl.
-
Base Degradation: Reflux the drug solution with 0.1 N NaOH.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug or drug solution to heat (e.g., 80°C for 48 hours).
-
Photolytic Degradation: Expose the drug solution to UV light or sunlight.
-
After degradation, samples are neutralized (if necessary), diluted, and injected into the HPLC system.
Workflow Diagrams
Caption: General workflow for HPLC method development and validation.
Caption: Workflow for conducting forced degradation studies.
References
A Head-to-Head Comparison: Empagliflozin vs. DPP-4 Inhibitors on Cardiovascular Markers
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Cardiovascular Effects
In the landscape of type 2 diabetes (T2DM) management, the conversation extends beyond glycemic control to encompass cardiovascular (CV) risk reduction. Both sodium-glucose cotransporter-2 (SGLT2) inhibitors, such as empagliflozin, and dipeptidyl peptidase-4 (DPP-4) inhibitors have demonstrated efficacy in lowering blood glucose. However, their effects on cardiovascular markers present a more nuanced picture. This guide provides a detailed comparison of empagliflozin and DPP-4 inhibitors on key cardiovascular markers, supported by available experimental data.
Executive Summary
Empagliflozin, an SGLT2 inhibitor, has demonstrated significant cardiovascular benefits beyond its glucose-lowering effects, including reductions in cardiovascular and all-cause mortality, as well as hospitalizations for heart failure.[1][2] In contrast, large cardiovascular outcome trials for DPP-4 inhibitors have generally shown a neutral effect on major adverse cardiovascular events, with some studies raising concerns about a potential increased risk of heart failure.[3] Head-to-head comparisons and indirect analyses suggest that empagliflozin offers a more favorable profile in terms of improving several cardiovascular markers compared to DPP-4 inhibitors.
Quantitative Data Comparison
The following table summarizes the quantitative changes in key cardiovascular markers observed in head-to-head and comparative studies of empagliflozin versus various DPP-4 inhibitors. It is important to note that direct head-to-head trials with comprehensive cardiovascular marker data are limited.
| Cardiovascular Marker | Empagliflozin | DPP-4 Inhibitors (Sitagliptin, Linagliptin, Saxagliptin) | Study Details & Citation(s) |
| Glycated Hemoglobin (HbA1c) | Significant reduction | Significant reduction | In a 24-week trial, empagliflozin added to premixed insulin resulted in a greater HbA1c reduction (-1.01%) compared to linagliptin (-0.06%).[4] A 12-week study showed significant HbA1c reduction with both empagliflozin and sitagliptin as add-ons to metformin.[5] |
| Body Weight | Significant reduction | Neutral or slight reduction | Empagliflozin consistently leads to weight loss. A 24-week study showed a greater reduction in body weight with empagliflozin compared to linagliptin. A 12-week study also showed more significant weight loss with empagliflozin versus metformin, while sitagliptin's effect was less pronounced. |
| Blood Pressure (Systolic/Diastolic) | Significant reduction | Neutral effect | Empagliflozin has been shown to lower both systolic and diastolic blood pressure. A 24-week study demonstrated a greater reduction in systolic blood pressure with empagliflozin compared to linagliptin. Another study showed empagliflozin led to significant reductions in both SBP and DBP compared to metformin. |
| Lipid Profile | |||
| Total Cholesterol (TC) | Variable | Significant reduction in some studies | One study reported a significant reduction in TC with DPP-4 inhibitors (gemigliptin and linagliptin). |
| Low-Density Lipoprotein (LDL-C) | Variable | Significant reduction in some studies | A study on DPP-4 inhibitors (gemigliptin and linagliptin) showed a reduction in LDL-C. |
| High-Density Lipoprotein (HDL-C) | Significant increase | Neutral or slight increase | The ASSET study, a 12-week head-to-head trial, showed a significant increase in HDL cholesterol in the empagliflozin group compared to the sitagliptin group. |
| Triglycerides (TG) | Reduction | Neutral effect | A 12-week study showed a significant reduction in triglycerides with empagliflozin compared to metformin. |
| Inflammatory Markers | |||
| High-Sensitivity C-Reactive Protein (hs-CRP) | Potential for reduction | Reduction observed | A study comparing empagliflozin-linagliptin with empagliflozin-metformin found a greater reduction in CRP levels in the empagliflozin-linagliptin group. |
| Heart Failure Markers | |||
| N-terminal pro-B-type natriuretic peptide (NT-proBNP) | Significant reduction | Neutral or variable effect | The EMPEROR-Reduced trial demonstrated that empagliflozin significantly reduced NT-proBNP levels in patients with heart failure. Indirect comparisons suggest empagliflozin is superior to DPP-4 inhibitors in reducing hospitalizations for heart failure. |
Signaling Pathways and Mechanisms of Action
The differing effects of empagliflozin and DPP-4 inhibitors on cardiovascular markers stem from their distinct mechanisms of action.
References
- 1. A prospective randomized study comparing effects of empagliflozin to sitagliptin on cardiac fat accumulation, cardiac function, and cardiac metabolism in patients with early-stage type 2 diabetes: the ASSET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular Safety of Empagliflozin Versus Dipeptidyl Peptidase-4 (DPP-4) Inhibitors in Type 2 Diabetes: Systematic Literature Review and Indirect Comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Validation of Empagliflozin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, in various biological matrices. While extensive data is available for the analysis of empagliflozin in plasma, this guide also addresses its distribution in other key tissues, highlighting the current landscape of bioanalytical methodologies.
Empagliflozin Quantification in Human Plasma
The quantification of empagliflozin in human plasma is well-established, with Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) being the most widely adopted technique due to its high sensitivity and selectivity. Several validated methods have been published, demonstrating robust performance for pharmacokinetic and bioequivalence studies.
Below is a summary of quantitative data from various validated LC-MS/MS methods for the determination of empagliflozin in human plasma.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 2 - 1000[1] | 10.09 - 403.46[2] | 2.0 - 250.0 | 1 - 500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2[1] | 10.09[2] | 2.0 | 1 |
| Accuracy (%) | 94.48 - 104.74[1] | Within ±15% of nominal | 85-115% of nominal | 88.9 - 102.8 |
| Precision (CV%) | 0.27 - 3.14 | < 13.16 | ≤ 15% | ≤ 6.5 |
| Recovery (%) | Not Reported | Empagliflozin: 94.63 | ~95% | 84.8 - 91.1 |
| Internal Standard (IS) | Empagliflozin-D4 | This compound | This compound | [13C6]-empagliflozin |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation | Protein Precipitation |
Experimental Workflow for Empagliflozin Quantification
The following diagram illustrates a typical experimental workflow for the quantification of empagliflozin in biological samples, from collection to final data analysis.
A generalized workflow for empagliflozin bioanalysis.
Detailed Experimental Protocols
Below are detailed methodologies for two common approaches to empagliflozin quantification in human plasma.
Method 1: Liquid-Liquid Extraction (LLE) followed by UPLC-MS/MS
This method is suitable for studies requiring high sensitivity and clean sample extracts.
-
Sample Preparation (LLE):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., this compound).
-
Vortex for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
System: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., Synergi 2.5µ Fusion-Reverse phase 100A, 100 mm × 2.0 mm) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solution (e.g., 0.2% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Empagliflozin: m/z 451.17 → 355.11
-
This compound (IS): m/z 455.15 → 358.21
-
-
Method 2: Protein Precipitation (PPT) followed by LC-MS/MS
This method is rapid and suitable for high-throughput analysis.
-
Sample Preparation (PPT):
-
To 50 µL of human plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes to precipitate proteins.
-
Inject an aliquot of the clear supernatant directly into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Similar systems, columns, and detectors as in the LLE method can be used. The mobile phase composition may be adjusted to optimize peak shape and separation from matrix components.
-
Empagliflozin Quantification in Biological Tissues: Current Status
While the quantification of empagliflozin in plasma is well-documented, there is a notable lack of published, fully validated bioanalytical methods for its quantification in solid biological tissues such as the kidney, liver, and heart.
Studies on the tissue distribution of empagliflozin have been conducted, primarily using radiolabeled compounds (e.g., [14C]-empagliflozin) in animal models. These studies provide valuable insights into the relative distribution of the drug and its metabolites but do not offer a validated method for the specific quantification of the parent drug in tissue homogenates.
A study in rats demonstrated that after oral administration of [14C]-empagliflozin, radioactivity was primarily found in the gastrointestinal tract and major organs of elimination, with complete elimination from all tissues by 72 hours post-dose. While this indicates tissue penetration, specific concentration data and the validated methods to obtain them are not detailed.
For researchers aiming to quantify empagliflozin in tissues, the development and validation of a specific method would be required. This would typically involve:
-
Tissue Homogenization: Developing a robust protocol to create a uniform tissue homogenate.
-
Extraction Method Development: Optimizing an extraction technique (e.g., SPE or LLE) to efficiently recover empagliflozin from the complex tissue matrix.
-
Method Validation: A full validation according to regulatory guidelines, including specificity, linearity, accuracy, precision, recovery, and matrix effect evaluation for each tissue type.
References
Comparative analysis of renal outcomes between empagliflozin and other antidiabetic drugs
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the renal outcomes associated with empagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, against other classes of antidiabetic drugs. The analysis is supported by data from landmark clinical trials and real-world evidence, with a focus on metrics crucial for drug development and clinical research, including changes in estimated glomerular filtration rate (eGFR), albuminuria, and the incidence of major adverse kidney events.
Executive Summary
Empagliflozin has demonstrated significant renal protective effects in a broad range of patients with chronic kidney disease (CKD), both with and without type 2 diabetes (T2D).[1][2][3] Large-scale clinical trials, most notably EMPA-REG OUTCOME and EMPA-KIDNEY, have established that empagliflozin, when added to standard care, reduces the risk of kidney disease progression and cardiovascular death.[4][5] Comparisons with other antidiabetic classes, such as Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Glucagon-like Peptide-1 (GLP-1) receptor agonists, suggest a superior or competitive renal-protective profile for empagliflozin, primarily through hemodynamic and metabolic mechanisms distinct from glucose-lowering alone.
Empagliflozin vs. Placebo: Landmark Clinical Trial Data
The most robust evidence for empagliflozin's renal benefits comes from large, randomized, placebo-controlled trials.
Table 1: Key Renal Outcomes from Major Empagliflozin Trials
| Outcome | EMPA-REG OUTCOME (Patients with T2D & CVD) | EMPA-KIDNEY (Broad Range of CKD Patients) |
| Primary Composite Renal Outcome | Incident or Worsening Nephropathy: HR: 0.61 (95% CI: 0.53-0.70) | Progression of Kidney Disease or CV Death: HR: 0.72 (95% CI: 0.64-0.82) |
| Doubling of Serum Creatinine | Component of a composite endpoint with aHR of 0.56 (95% CI: 0.39-0.79) | Component of the primary outcome |
| eGFR Decline | Slower annual decline vs. placebo:-0.19 vs. -1.67 mL/min/1.73m² | Slower annual decline vs. placebo |
| Progression to Macroalbuminuria | HR: 0.62 (95% CI: 0.54-0.72) | N/A |
| All-Cause Hospitalization | N/A | Significant Reduction: HR: 0.86 (95% CI: 0.78-0.95) |
HR = Hazard Ratio; CI = Confidence Interval. Primary outcome definitions vary slightly between trials.
Comparative Efficacy: Empagliflozin vs. Other Antidiabetic Agents
While direct head-to-head trials are limited, real-world evidence and network meta-analyses provide valuable insights into the comparative renal effects of empagliflozin.
Empagliflozin vs. DPP-4 Inhibitors (e.g., Linagliptin)
Studies consistently show that empagliflozin is associated with better renal outcomes compared to DPP-4 inhibitors. DPP-4 inhibitors are not associated with significant renal benefits beyond their glucose-lowering effect.
Table 2: Empagliflozin vs. Linagliptin - Real-World Cohort Study
| Outcome | Empagliflozin Users | Linagliptin Users | Adjusted Hazard Ratio (aHR) |
| Acute Kidney Injury (AKI) | 1.9% (67 of 3,521) | 4.1% (144 of 3,521) | 0.60 (95% CI: 0.45–0.82) |
| eGFR Decline | Smaller decline observed | Greater decline observed | Adjusted β = 1.51 mL/min/1.73m² (favoring empagliflozin) |
Data from a propensity score-matched cohort study over a 2-year follow-up.
Empagliflozin vs. GLP-1 Receptor Agonists
Both SGLT2 inhibitors and GLP-1 RAs have demonstrated cardiorenal benefits. Comparative studies suggest that while both classes are effective, their specific renal benefits may differ. Empagliflozin appears to have a stronger effect on reducing hospitalization for heart failure and progression to end-stage kidney disease (ESKD).
Table 3: Empagliflozin vs. GLP-1 RAs - Real-World Evidence (EMPRISE Study)
| Outcome | Comparison | Hazard Ratio (HR) |
| Hospitalization for Heart Failure | Empagliflozin vs. GLP-1 RA | 0.50 (95% CI: 0.44-0.56) |
| End-Stage Kidney Disease (ESKD) | Empagliflozin vs. GLP-1 RA | 0.75 (95% CI: 0.60-0.94) |
| Sustained 40% eGFR Decline | Empagliflozin vs. GLP-1 RA | 0.77 (95% CI: 0.65-0.91) |
| Composite Kidney Outcome | Empagliflozin vs. GLP-1 RA | 0.91 (95% CI: 0.81-1.02) |
Data from the EMPRISE real-world study comparing new users of empagliflozin or GLP-1 RAs.
Empagliflozin vs. Other SGLT2 Inhibitors (e.g., Dapagliflozin)
The renal-protective effects are generally considered a class effect of SGLT2 inhibitors. A large-scale population-based study in Denmark found that initiation of empagliflozin and dapagliflozin resulted in comparable long-term kidney outcomes, including acute kidney injury and CKD progression.
Mechanistic Pathways of Renal Protection
The renoprotective effects of empagliflozin extend beyond glycemic control. The primary mechanism involves the restoration of tubuloglomerular feedback (TGF). By inhibiting glucose and sodium reabsorption in the proximal tubule, empagliflozin increases sodium delivery to the macula densa. This leads to afferent arteriolar vasoconstriction, which in turn reduces intraglomerular pressure and glomerular hyperfiltration—key drivers of kidney damage.
Additional mechanisms include improved tubular oxygenation, reduced inflammation and fibrosis, and favorable systemic metabolic adjustments.
Caption: Mechanism of SGLT2 inhibitor-mediated renal protection.
Experimental Protocols: A Methodological Overview
The robust data supporting empagliflozin's efficacy is derived from meticulously designed clinical trials. The EMPA-KIDNEY trial serves as a prime example of the rigorous methodology employed.
EMPA-KIDNEY Trial Protocol
-
Study Design: A multicenter, international, randomized, double-blind, placebo-controlled, parallel-group clinical trial.
-
Participants: Approximately 6,600 adults with established CKD at risk of progression, with or without diabetes. Inclusion criteria were broad, enrolling patients with an eGFR as low as 20 mL/min/1.73 m².
-
Intervention: Participants were randomized 1:1 to receive either empagliflozin 10 mg once daily or a matching placebo, in addition to standard of care, which included a renin-angiotensin system (RAS) inhibitor where appropriate.
-
Primary Outcome: A composite of kidney disease progression (defined as end-stage kidney disease, a sustained eGFR decline to <10 mL/min/1.73 m², or a sustained eGFR decline of ≥40% from randomization) or cardiovascular death.
-
Follow-up: The study was event-driven and continued until a prespecified number of primary outcome events occurred, with a median follow-up of 2 years.
Caption: Simplified workflow of the EMPA-KIDNEY clinical trial.
Conclusion
The evidence strongly supports the use of empagliflozin for renal protection in a wide array of patients. Its benefits, demonstrated in large-scale, placebo-controlled trials and supported by real-world data, mark a significant advancement over older antidiabetic agents and position it favorably against other modern therapies like DPP-4 inhibitors and GLP-1 RAs. The distinct hemodynamic mechanism of action provides a strong rationale for its efficacy independent of glucose control, making it a cornerstone therapy for mitigating the progression of chronic kidney disease.
References
- 1. EMPA-KIDNEY Study Results: Empagliflozin Slows Progression of Chronic Kidney Disease - American College of Cardiology [acc.org]
- 2. EMPA-KIDNEY trial: Effect of empagliflozin on chronic kidney disease progression - HDR UK [hdruk.ac.uk]
- 3. EMPA-KIDNEY Trial shows benefits for CKD in broad range of patients | Duke Clinical Research Institute [dcri.org]
- 4. Landmark EMPA-KIDNEY trial showed significant benefit of Jardiance® in reducing kidney disease progression or cardiovascular death by 28% vs. placebo in people with chronic kidney disease [prnewswire.com]
- 5. Pardon Our Interruption [boehringer-ingelheim.com]
Safety Operating Guide
Navigating the Safe Disposal of Empagliflozin-d4 in a Research Environment
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and regulatory adherence. Empagliflozin-d4, a deuterated analog of the SGLT2 inhibitor Empagliflozin, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for its proper disposal in a laboratory setting.
Core Principles for this compound Disposal
The primary objective when disposing of this compound is to prevent its release into the environment. Improper disposal, such as discarding in household garbage or flushing down drains, can lead to the contamination of water systems and soil, posing a threat to ecosystems and potentially human health.[1][2] All waste materials containing this compound, including unused product, contaminated personal protective equipment (PPE), and empty containers, must be treated as regulated pharmaceutical waste and disposed of in accordance with local, state, and federal regulations.[2]
According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and is suspected of damaging fertility or the unborn child.[3] Therefore, adherence to safety protocols during handling and disposal is paramount.
Step-by-Step Laboratory Disposal Protocol
This protocol outlines the necessary procedures for the safe disposal of this compound waste generated in a research or drug development context.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE. This includes:
-
Safety goggles with side-shields[4]
-
Chemical-resistant gloves
-
A lab coat or impervious clothing
-
Use only in a well-ventilated area or with a suitable respirator to avoid breathing dust or fumes.
2. Waste Segregation and Collection:
-
Designated Waste Container: All this compound waste, including residual powder, contaminated vials, and cleaning materials, must be collected in a designated hazardous waste container. This container should be clearly labeled for pharmaceutical waste. Hazardous pharmaceutical waste is typically collected in black containers.
-
Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams.
-
Secure Closure: Ensure the waste container is kept tightly sealed when not in use to prevent spills or the release of vapors.
3. Labeling:
-
Properly label the hazardous waste container with the words "Hazardous Waste."
-
The label must clearly identify the contents, including the name "this compound."
-
Include any other information required by your institution's Environmental Health and Safety (EHS) department.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
5. Final Disposal:
-
Professional Disposal Service: The disposal of the collected hazardous waste must be handled by a licensed and certified hazardous waste management company. These companies are equipped to transport and dispose of chemical waste in compliance with EPA and other regulatory agency requirements.
-
Incineration: Most pharmaceutical waste is treated via incineration at a licensed medical incineration facility.
-
Do Not Sewer: Under no circumstances should this compound be flushed down the drain or toilet. The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.
Quantitative Data Summary
No quantitative data regarding disposal procedures (e.g., concentration limits for disposal, specific volumes for container types) were available in the searched resources. Disposal guidelines are procedural and based on regulatory classifications rather than quantitative thresholds for this specific compound.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Empagliflozin-d4
For researchers, scientists, and drug development professionals, ensuring safety and precision in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for the handling of Empagliflozin-d4, a deuterated analog of Empagliflozin used as an internal standard in analytical studies.[1][2][3] Adherence to these procedures is critical due to the potent nature of the compound.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A thorough risk assessment should be conducted before handling.[3] Key hazards identified from its Safety Data Sheet (SDS) include:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4]
-
Harm to Breast-fed Children: May cause harm to breast-fed children.
-
Acute Oral Toxicity: Harmful if swallowed.
Due to these hazards, this compound should be handled as a potent compound, and engineering controls should be the primary means of protection.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item |
| Respiratory Protection | A NIOSH-certified N95 respirator is a minimum requirement. For activities with a higher risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended. |
| Hand Protection | Double gloving with nitrile gloves is mandatory. The outer glove should be changed immediately if contaminated. |
| Body Protection | A disposable, solid-front gown or coveralls made of a material like Tyvek should be worn. Gowns should be changed at least every 2-3 hours or immediately after a spill. |
| Eye Protection | Chemical splash goggles are required. For added protection against splashes, a face shield should be worn over the goggles. |
| Foot Protection | Disposable shoe covers must be worn and removed before exiting the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for safely handling this compound from receipt to disposal.
Preparation and Pre-Handling
-
Designated Area: All handling of this compound must occur in a designated area with restricted access, such as a chemical fume hood or a glove box.
-
Decontamination: Ensure a validated decontamination solution is readily available.
-
Waste Containers: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste.
Donning PPE
Follow a strict sequence for putting on PPE to ensure complete protection. A detailed guide can be found from regulatory bodies like the CDC.
Handling the Compound
-
Weighing and Aliquoting: Use a closed system for weighing and transferring the compound whenever possible to minimize the generation of dust.
-
Spill Management: In case of a spill, immediately alert others. Use a designated spill kit for potent compounds, working from the outside of the spill inward. All materials used for cleanup are to be disposed of as hazardous waste.
Post-Handling and Decontamination
-
Surface Decontamination: Thoroughly decontaminate all surfaces and equipment used with a validated cleaning agent.
-
Doffing PPE: Remove PPE in a designated area to avoid cross-contamination. The removal sequence is critical to prevent self-contamination.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with care to protect human health and the environment. The deuterated nature of the compound does not alter its hazardous waste profile; the toxicity of the parent compound dictates the disposal method.
Waste Segregation and Collection
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers, respirator), contaminated lab supplies (e.g., weigh boats, pipette tips), and spill cleanup materials should be placed in a dedicated, clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous pharmaceutical waste.
Final Disposal Method
-
Incineration: The recommended method for the final disposal of hazardous pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal company. This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Landfill: Landfill disposal is not recommended for potent pharmaceutical compounds like this compound.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Maintain detailed records of all waste generated and disposed of.
By implementing these rigorous safety and handling protocols, researchers can minimize their risk of exposure to this compound and ensure a safe laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
